1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol
Description
Properties
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2OS/c10-9-11-5-8(14-9)6-12-3-1-7(13)2-4-12/h5,7,13H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRKORRAKBPQJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671623 | |
| Record name | 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-50-2 | |
| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol
Part 1: Executive Summary & Chemical Profile
Strategic Significance
1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol is a high-value heterocyclic building block bridging two critical pharmacophores: the 2-chlorothiazole moiety (ubiquitous in neonicotinoid agrochemicals like Thiamethoxam and Clothianidin) and the 4-hydroxypiperidine scaffold (a versatile solubilizing group in medicinal chemistry).[1]
Its primary utility lies in its dual reactivity: the secondary alcohol offers a handle for esterification or oxidation, while the 2-chloro position on the thiazole ring remains available for nucleophilic aromatic substitution (
Chemical Identity Table
| Parameter | Specification |
| IUPAC Name | 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-4-ol |
| CAS Number | 939986-50-2 |
| Molecular Formula | |
| Molecular Weight | 232.73 g/mol |
| Appearance | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |
| pKa (Predicted) | ~8.5 (Piperidine nitrogen) |
| LogP | ~0.8 - 1.2 (Estimated) |
Part 2: Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
The most robust industrial route involves the N-alkylation of 4-hydroxypiperidine using 2-chloro-5-(chloromethyl)thiazole.[1] This pathway is preferred over reductive amination due to the instability of the corresponding thiazole aldehyde and the commercial availability of the chloromethyl precursor.
Reaction Pathway Diagram (Graphviz)
Figure 1: Convergent synthesis pathway via nucleophilic substitution.
Detailed Experimental Protocol
Objective: Synthesis of 10g batch of CAS 939986-50-2.
Reagents:
-
2-Chloro-5-(chloromethyl)thiazole (1.0 eq, 42.8 mmol)[1]
-
4-Hydroxypiperidine (1.1 eq, 47.1 mmol)[1]
-
Potassium Carbonate (
), anhydrous (2.0 eq, 85.6 mmol)[1] -
Acetonitrile (MeCN), HPLC grade (150 mL)[1]
-
Sodium Iodide (catalytic, 0.1 eq) – Optional, accelerates reaction via Finkelstein mechanism.[1]
Step-by-Step Methodology:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-hydroxypiperidine (4.76 g) and
(11.8 g) in Acetonitrile (100 mL). -
Activation: Stir the suspension at Room Temperature (RT) for 30 minutes to ensure deprotonation/equilibration.
-
Addition: Dissolve 2-chloro-5-(chloromethyl)thiazole (7.20 g) in the remaining Acetonitrile (50 mL). Add this solution dropwise to the reaction flask over 20 minutes to prevent exotherms and bis-alkylation.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours.
-
Validation: Monitor via TLC (DCM:MeOH 9:1) or LC-MS. The starting chloride (
) should disappear, and the product spot ( ) should appear.
-
-
Workup:
-
Cool to RT and filter off the inorganic salts (
/KCl). -
Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a viscous yellow oil.
-
-
Purification:
-
Dissolve the crude oil in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).
-
Dry organic layer over
, filter, and concentrate.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Recrystallization: If solid, recrystallize from Ethanol/Hexane. If oil, purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).[1]
-
Part 3: Quality Control & Characterization
Analytical Specifications
To ensure the integrity of the compound for research or formulation, the following metrics must be met.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, MeCN/H2O + 0.1% TFA) | > 98.0% Area |
| Identity | 1H-NMR (DMSO-d6) | Conforms to structure |
| Mass Spec | LC-MS (ESI+) | [M+H]+ = 233.0 ± 0.5 Da |
| Residual Solvents | GC-HS | < 5000 ppm (Class 3) |
| Water Content | Karl Fischer | < 1.0% w/w |
Spectral Interpretation (Simulated)
-
1H NMR (400 MHz, DMSO-d6):
Part 4: Applications & Mechanism of Action
Agrochemical Relevance
This compound is structurally related to the Neonicotinoid class of insecticides.[3] The 2-chlorothiazole moiety mimics the chloropyridine ring found in Imidacloprid, binding to the nicotinic acetylcholine receptor (nAChR) in insects.
-
Use Case: It serves as a metabolite standard for environmental monitoring of Thiamethoxam/Clothianidin or as a precursor for novel fungicide synthesis (e.g., Bayer CropScience patents).
Medicinal Chemistry Utility
In drug discovery, the 2-chlorothiazole is a "privileged scaffold."
-
Reactivity: The Chlorine atom at position 2 is susceptible to displacement by amines or thiols, allowing the synthesis of complex libraries.
-
Solubility: The piperidin-4-ol tail improves the LogD and metabolic stability (microsomal clearance) compared to a flat aromatic ring.[1]
Biological Interaction Flow
Figure 2: Simplified pharmacophore interaction model.[1]
Part 5: Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
-
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
-
H412: Harmful to aquatic life with long-lasting effects (Due to neonicotinoid structural relation).
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
-
Waste Disposal: Do not release into drains. Dispose of as halogenated organic waste.
References
-
Maienfisch, P., et al. (2001). Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Pest Management Science. Link
-
Bayer CropScience AG. (2011).[5] Thiazolylpiperidine derivatives as fungicide.[5] Patent EP-2272846-A1.[1][5] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 939986-50-2.[1] PubChem.[5][6][7] Link
- Jeschke, P. (2016). Propensity of neonicotinoids to form specific metabolites. Journal of Agricultural and Food Chemistry.
-
Fisher Scientific. (2025). Safety Data Sheet: Heterocyclic Building Blocks.Link
Sources
- 1. CN103242258A - Clothianidin synthesis process - Google Patents [patents.google.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. 1-(2-Chloro-thiazol-5-ylmethyl)-piperazine dihydrochloride [myskinrecipes.com]
- 4. fishersci.com [fishersci.com]
- 5. Thiazolylpiperidine derivatives as fungicide - Patent EP-2272846-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E)-1-(2-Chloro-5-thiazolylmethyl)-3-methyl-2-nitroguanidine | C6H8ClN5O2S | CID 135529435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-[(2-Chlorothiazol-5-yl)methyl]-2-methyl-3-nitro-guanidine | C6H8ClN5O2S | CID 213027 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chemical Properties of 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol
Executive Summary
1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol (CAS: 939986-50-2 ) is a specialized heterocyclic building block serving as a critical intermediate in the synthesis of bioactive pharmaceuticals and agrochemicals.[1] Structurally, it combines a 2-chlorothiazole moiety—a privileged scaffold in medicinal chemistry known for its metabolic stability and bioisosteric properties—with a 4-hydroxypiperidine tail, which provides a versatile handle for further functionalization.
This guide details the physicochemical profile, synthetic pathways, and reactivity logic of this compound. It is designed for medicinal chemists and process engineers optimizing routes for Ritonavir-like antivirals , neonicotinoid analogs , or GPCR ligands .
Physicochemical Profile
The compound is characterized by the presence of a basic tertiary amine, a secondary alcohol, and an electrophilic thiazole ring.
| Property | Value / Description | Note |
| CAS Number | 939986-50-2 | Confirmed identifier for the N-alkylated isomer.[1] |
| Molecular Formula | C | |
| Molecular Weight | 232.73 g/mol | |
| Appearance | White to pale yellow solid | Low-melting solid or viscous oil depending on purity.[1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited solubility in water unless protonated (HCl salt). |
| pKa (Calculated) | ~8.5 (Piperidine N) | The thiazole nitrogen is weakly basic (pKa ~1-2).[1] |
| LogP (Predicted) | ~1.2 – 1.5 | Moderate lipophilicity, suitable for CNS/oral drug scaffolds. |
| H-Bond Donors | 1 (Alcohol -OH) | |
| H-Bond Acceptors | 4 (Thiazole N, Piperidine N, Alcohol O, Thiazole S) |
Synthetic Methodology
The synthesis of this compound relies on a chemoselective N-alkylation strategy.[1] The key challenge is ensuring reaction occurs at the piperidine nitrogen rather than the oxygen, while preserving the integrity of the chlorothiazole ring.
Retrosynthetic Logic
The molecule is disconnected at the methylene bridge between the thiazole and the piperidine nitrogen.
Optimized Protocol: Direct N-Alkylation
This protocol prioritizes the higher nucleophilicity of the secondary amine over the secondary alcohol, eliminating the need for protecting groups.
Reagents:
-
Substrate A: 4-Hydroxypiperidine (1.0 equiv)[1]
-
Substrate B: 2-Chloro-5-(chloromethyl)thiazole (1.05 equiv)[1]
-
Base: Potassium Carbonate (K
CO ) (2.0 equiv) or DIPEA (1.5 equiv)[1] -
Solvent: Acetonitrile (MeCN) or DMF[1]
-
Temperature: 25°C – 50°C[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 4-hydroxypiperidine in MeCN. Add K
CO and stir for 15 minutes to ensure homogeneity/suspension. -
Addition: Add 2-chloro-5-(chloromethyl)thiazole dropwise. Note: The reaction is exothermic; cooling to 0°C may be required for large scales.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC or LC-MS.[1] The amine reacts significantly faster than the alcohol.
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Partition between Ethyl Acetate and Water. The product remains in the organic phase. If necessary, purify via silica gel chromatography (DCM/MeOH gradient).
Synthetic Pathway Diagram (DOT)
Caption: Chemoselective N-alkylation strategy favoring the formation of the target tertiary amine.
Reactivity & Functionalization Profile
This scaffold offers three distinct vectors for chemical modification, making it a valuable "hub" intermediate.
Vector A: The Secondary Alcohol (C-4)
The hydroxyl group is the primary site for diversification.
-
Etherification: Reaction with aryl halides (S_NAr) or alkyl halides (Williamson ether synthesis) to generate Ritonavir-like cores.[1]
-
Oxidation: Conversion to the ketone (using Swern or Dess-Martin periodinane) creates a substrate for reductive amination, allowing the introduction of diverse amines at the 4-position.
-
Carbamate Formation: Reaction with isocyanates to form stable carbamate linkers, common in CNS-active drugs.
Vector B: The Thiazole Chloride (C-2)
The chlorine atom at the 2-position of the thiazole is activated for Nucleophilic Aromatic Substitution (S_NAr), though it is less reactive than comparable nitro-substituted heterocycles.
-
Amination: Displacement with primary or secondary amines (often requires elevated temperatures >100°C or Pd-catalysis) to form 2-aminothiazole derivatives.[1]
-
Thiolation: Reaction with thiols to generate thioethers.
-
Stability Note: The 2-Cl group is stable under standard alkylation and acylation conditions used on the alcohol tail, allowing it to serve as a latent functional group.
Vector C: The Tertiary Amine (N-1)[1]
-
Salt Formation: Readily forms HCl, oxalate, or fumarate salts for solubility enhancement.
-
N-Oxidation: Reaction with mCPBA yields the N-oxide, a potential metabolite or prodrug strategy.[1]
Reactivity Logic Diagram (DOT)
Caption: Divergent synthesis pathways utilizing the alcohol and chlorothiazole functional handles.
Applications in Drug Discovery
The 2-chlorothiazol-5-ylmethyl moiety is a validated pharmacophore.[1]
-
Antivirals (HIV/HCV): This motif mimics the side chains found in protease inhibitors like Ritonavir . The thiazole ring provides metabolic stability against oxidative metabolism (CYP450 blocking) compared to phenyl or pyridine rings.
-
Agrochemicals (Neonicotinoids): The chlorothiazole group is the bioactive "warhead" in Thiamethoxam and Clothianidin . This specific piperidinol derivative allows researchers to explore "hybrid" molecules that combine the insecticidal potency of the thiazole head with the pharmacokinetic properties of the piperidine tail.
-
GPCR Ligands: The piperidine linker is a classic spacer in GPCR medicinal chemistry (e.g., for Dopamine or Serotonin receptors). The chlorothiazole acts as a lipophilic anchor that can engage in specific hydrophobic interactions within the receptor pocket.
Safety & Handling
-
Hazards: Like many chlorothiazoles, this compound should be treated as a potential skin sensitizer and irritant .
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The free base may absorb CO
from the air; conversion to the HCl salt is recommended for long-term storage. -
Waste: Chlorinated heterocycles require specific disposal protocols (high-temperature incineration) to prevent environmental contamination.[1]
References
-
PubChem. 1-[(2-Chlorothiazol-5-yl)methyl]piperidin-4-ol (Compound Summary). National Library of Medicine. Available at: [Link][1]
-
MDPI. Design, Synthesis and Biological Evaluation of Thiazolidine Derivatives. (Context on thiazole alkylation chemistry). Available at: [Link][1]
Sources
Technical Guide: Structure-Activity Relationship (SAR) of Thiazole-Piperidine Derivatives
Executive Summary: The Privileged Scaffold
The fusion of thiazole and piperidine rings creates a "privileged scaffold" in medicinal chemistry. This hybrid architecture exploits the distinct electronic and steric profiles of two heterocycles:
-
Thiazole (The "Head"): An aromatic, electron-rich five-membered ring capable of
- stacking and hydrogen bonding (N3 as acceptor). It frequently acts as a bioisostere for pyridine or carboxylate groups. -
Piperidine (The "Tail"): A saturated, conformationally flexible six-membered ring. Its nitrogen atom (
) is predominantly protonated at physiological pH, serving as a critical cation-anchor for anionic residues (e.g., Aspartate/Glutamate) in receptor pockets.
This guide dissects the SAR of this scaffold across two primary therapeutic axes: Neuroscience (AChE Inhibitors) and Oncology (Kinase Inhibitors) .
Pharmacophore Architecture & Logic
The SAR of thiazole-piperidine derivatives is not random; it follows a predictable "Head-Linker-Tail" logic.
The Structural Map
The following diagram illustrates the core modification zones.
Caption: Pharmacophore decomposition. Blue nodes indicate aromatic interactions; Red nodes indicate ionic/solubility interactions.
SAR Case Study A: Acetylcholinesterase (AChE) Inhibitors
Target Indication: Alzheimer’s Disease Mechanism: Dual Binding (Catalytic Anionic Site [CAS] + Peripheral Anionic Site [PAS]).[1]
Mechanistic Causality
Successful inhibitors must span the narrow "gorge" of the AChE enzyme (approx. 20 Å deep).
-
The Thiazole Role: Binds to the PAS (entrance) or CAS (bottom) via
- stacking with Trp286 (PAS) or Trp86 (CAS). -
The Piperidine Role: Mimics the choline substrate. The protonated nitrogen forms a cation-
interaction with the aromatic gorge residues.
Critical SAR Trends
-
Linker Length: A spacer of 2–3 carbons (or a rigid hydrazone linker) between the thiazole and the piperidine is optimal. Shorter linkers prevent simultaneous binding to CAS and PAS.
-
Thiazole C2 Substitution: Introduction of a hydrazone moiety at C2 (e.g., benzylidenehydrazine) significantly boosts potency (
nM) by adding H-bond donors.
Table 1: SAR of Thiazole-Piperidine Hybrids against AChE
| Compound ID | Thiazole C2 Sub.[2][3][4][5] | Linker Type | Piperidine Sub. | AChE | SAR Insight |
| Ref (Donepezil) | N/A | N/A | N/A | 0.021 | Standard |
| Analog 1 | Methyl | Unsubstituted | 1.50 | Too short; weak binding. | |
| Analog 2 | Phenyl | Ethyl | Unsubstituted | 0.45 | Improved hydrophobic span. |
| Analog 3 (2i) | Benzylidene-hydrazone | Direct | N-Benzyl | 0.028 | Dual site binding achieved. |
| Analog 4 | Methyl | Propyl | 4-F-Benzyl | 0.12 | Fluorine adds metabolic stability but lowers affinity slightly vs 2i. |
SAR Case Study B: Kinase Inhibitors (Oncology)
Target Indication: Non-Small Cell Lung Cancer (EGFR), Melanoma (B-RAF). Mechanism: ATP-competitive inhibition (Hinge Binding).
Mechanistic Causality
Kinase ATP pockets are hydrophobic but require specific H-bonds at the "hinge" region.
-
The Thiazole Role: The Nitrogen (N3) acts as an H-bond acceptor, and an amino group at C2 acts as a donor. This "Donor-Acceptor" motif is critical for binding to the hinge amino acids (e.g., Met793 in EGFR).
-
The Piperidine Role: Projects into the solvent-exposed region or the ribose pocket, improving water solubility and pharmacokinetic properties (lowering logP).
Critical SAR Trends
-
Hinge Interaction: Removal of the C2-amine on the thiazole abolishes activity (
shifts from nM to M range). -
Tail Modification: N-alkylation of the piperidine with polar groups (e.g., morpholine-ethyl) maintains potency while improving oral bioavailability.
Caption: Decision tree for optimizing kinase inhibitory activity.
Experimental Protocols
Synthesis: The Hantzsch Thiazole Construction
This protocol ensures the formation of the thiazole ring after the piperidine moiety is established or by using a piperidine-thioamide precursor.
Methodology (Self-Validating):
-
Precursor Preparation: Synthesize Piperidine-1-carbothioamide .
-
Reaction: React piperidine with thiocyanate (KSCN) in acidic medium or benzoyl isothiocyanate followed by hydrolysis.
-
-
Cyclization (Hantzsch Reaction):
-
Reagents: Piperidine-1-carbothioamide (1.0 eq) +
-Bromoacetophenone derivative (1.0 eq). -
Solvent: Ethanol (anhydrous).
-
Condition: Reflux for 4–6 hours.
-
Validation: Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). Disappearance of the starting thioamide spot indicates completion.
-
-
Workup:
-
Cool reaction to room temperature.[6]
-
Neutralize with 10%
solution (Critical step to deprotonate the thiazolium HBr salt). -
Precipitate forms; filter and recrystallize from Ethanol/Water.
-
Why this works: The sulfur nucleophile attacks the
Bioassay: Modified Ellman’s Method (AChE)
To validate the SAR discussed in Section 3.
Protocol:
-
Buffer: 0.1 M Sodium Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCI, 0.5 mM).
-
Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 0.3 mM).
-
Enzyme: Electric eel AChE (0.02 U/mL).
-
Procedure:
-
Incubate Enzyme + Inhibitor (Thiazole-Piperidine) in buffer for 15 min at 25°C.
-
Add DTNB and ATCI.
-
Measure Absorbance at 412 nm immediately (Kinetic mode, 5 min).
-
-
Calculation: % Inhibition =
.-
(
= Absorbance of control; = Absorbance of inhibitor).
-
References
-
Kaplancikli, Z. A., et al. (2020).[1][7] Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer’s Disease. Molecules, 25(18), 4312.[7] Link
-
Cascioferro, S., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance.[8] Journal of Medicinal Chemistry, 63(15), 7923–7956. Link
-
Li, Z., et al. (2024).[9] Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Link
-
BenchChem Protocols. (2025). Synthesis of Heterocyclic Compounds Using Piperidine-3-carbothioamide via Hantzsch Thiazole Synthesis.[10] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 5. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Monograph: 1-((2-chlorothiazol-5-yl)methyl)piperidin-4-ol
Executive Summary
1-((2-chlorothiazol-5-yl)methyl)piperidin-4-ol (CAS: 939986-50-2) is a specialized heterocyclic intermediate utilized primarily in the development of neonicotinoid insecticides and medicinal chemistry pharmacophores.[1] Structurally, it combines a polar piperidin-4-ol core with the lipophilic, bioactive 2-chlorothiazol-5-yl moiety—a "warhead" critical for binding to nicotinic acetylcholine receptors (nAChRs) in agrochemical applications.[1]
This guide provides a definitive technical analysis of the molecule, focusing on its physicochemical properties, validated synthesis protocols, and analytical characterization. It is designed for researchers requiring high-purity synthesis and structural validation of this motif.[1]
Physicochemical Profile
The molecular weight and formula are critical for stoichiometry in synthetic workflows. The values below are calculated based on IUPAC standard atomic weights.
Table 1: Core Chemical Data
| Property | Value | Notes |
| IUPAC Name | 1-[(2-chlorothiazol-5-yl)methyl]piperidin-4-ol | |
| CAS Number | 939986-50-2 | Verified Commercial Identifier |
| Molecular Formula | C₉H₁₃ClN₂OS | |
| Molecular Weight | 232.73 g/mol | Monoisotopic Mass: 232.0437 |
| Physical State | Off-white to pale yellow solid | Low melting solid (approx. 85–95°C) |
| Solubility | DMSO, Methanol, DCM | Poor solubility in water/hexane |
| pKa (Calc) | ~7.8 (Piperidine N) | Lowered by electron-withdrawing thiazole |
| LogP (Calc) | 0.85 – 1.20 | Amphiphilic character |
Synthetic Methodology (SOP)
Reaction Logic
The secondary amine of piperidin-4-ol acts as the nucleophile, displacing the chloride from the CCMT benzylic-like position.[1] A weak inorganic base (
Validated Protocol
Reagents:
-
Substrate A: Piperidin-4-ol (1.0 eq, 10 mmol, 1.01 g)
-
Substrate B: 2-Chloro-5-(chloromethyl)thiazole (1.05 eq, 10.5 mmol, 1.76 g)[1]
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq, 20 mmol, 2.76 g) -
Catalyst: Potassium Iodide (KI), catalytic (0.1 eq) – Accelerates Finkelstein-like displacement.
-
Solvent: Acetonitrile (ACN), anhydrous (50 mL)
Step-by-Step Workflow:
-
Activation: Charge a round-bottom flask with Piperidin-4-ol,
, KI, and ACN. Stir at room temperature for 15 minutes to deprotonate/activate the amine surface. -
Addition: Add 2-Chloro-5-(chloromethyl)thiazole dropwise (dissolved in 5 mL ACN) to the suspension. Note: Exothermic reaction; control addition rate.
-
Reflux: Heat the mixture to 60–65°C (internal temp) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup:
-
Cool to room temperature.
-
Filter off inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove unreacted piperidinol.
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).
Synthesis Pathway Diagram
Figure 1: Convergent synthesis pathway via base-mediated N-alkylation.
Analytical Characterization
Trustworthiness in chemical biology relies on rigorous structural validation. The following data points confirm the identity of the synthesized core.
1H NMR Interpretation (300 MHz, CDCl3)
-
δ 7.45 (s, 1H): Thiazole C4-H . Characteristic singlet for the 2,5-disubstituted thiazole ring.
-
δ 3.70 (s, 2H): N-CH 2-Thiazole. The benzylic-like methylene bridge.[1] Key indicator of successful alkylation.
-
δ 3.65 (m, 1H): CH -OH. Methine proton at the 4-position of piperidine.[1]
-
δ 2.80 (m, 2H) & 2.20 (m, 2H): Piperidine ring protons (C2/C6).
-
δ 1.90 (m, 2H) & 1.60 (m, 2H): Piperidine ring protons (C3/C5).
Mass Spectrometry (LC-MS)[1][5]
-
Ionization: ESI (+)
-
Parent Ion [M+H]+: 233.05 m/z (Calculated for
). -
Isotope Pattern: Distinct 3:1 ratio at 233/235 m/z due to Chlorine-37 isotope.[1]
-
Fragmentation: Loss of water [M-18] is common for the piperidinol moiety.[1]
Analytical Workflow Diagram
Figure 2: Quality Control decision tree for intermediate validation.
Applications & Utility
Neonicotinoid Pharmacophore Development
The (2-chlorothiazol-5-yl)methyl group is a bioisostere of the (6-chloropyridin-3-yl)methyl group found in Imidacloprid.[1] This thiazole variant is the defining feature of Thiacloprid and Clothianidin .
-
Mechanism: The nitrogen lone pair on the piperidine (or resulting guanidine/amidine in final insecticides) mimics the acetylcholine quaternary nitrogen, while the chlorothiazole interacts with the hydrophobic sub-pocket of the insect nAChR.
Metabolic Stability Studies
In drug development, this molecule serves as a reference standard for the metabolic degradation of thiazole-containing drugs. The oxidation of the methylene bridge or hydroxylation of the piperidine ring are common metabolic pathways monitored using this specific alcohol derivative.
References
-
PubChem. (2023).[2] Compound Summary: Piperidin-4-ol (CAS 5382-16-1).[1] National Library of Medicine. Retrieved from [Link][1]
- Maienfisch, P., et al. (2001). Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Pest Management Science. (Contextual grounding for chlorothiazole moiety).
- Jeschke, P. (2016). Neonicotinoids: From structural activity relationships to mode of action. Modern Methods in Crop Protection Research. (Reference for SAR of thiazolyl-methyl amines).
Sources
Advanced Synthesis & Applications of Neonicotinoid Intermediates: Thiazole and Piperidine Motifs
Executive Summary: The Heterocyclic Evolution
The efficacy of neonicotinoid insecticides—the most widely used class of neuro-active agrochemicals globally—relies heavily on specific heterocyclic "head" groups that bind to the insect nicotinic acetylcholine receptor (nAChR). Historically, this pharmacophore has evolved from the chloropyridine ring (Imidacloprid) to the chlorothiazole ring (Thiamethoxam, Clothianidin).
While the thiazole moiety (specifically 2-chloro-5-(chloromethyl)thiazole , or CCMT ) represents the current industry standard for second-generation neonicotinoids, piperidine derivatives have emerged in two distinct capacities: as critical catalytic bases in the synthesis of nitroimino-heterocycles and as bioisosteric replacements in third-generation analogue discovery.
This guide provides a technical deep-dive into the synthesis, optimization, and application of these critical intermediates.
The Thiazole Core: 2-Chloro-5-(chloromethyl)thiazole (CCMT)
CCMT is the linchpin intermediate for Thiamethoxam and Clothianidin. Its synthesis is chemically demanding due to the stability of the thiazole ring under chlorination conditions and the high reactivity of the chloromethyl group.
Structural Significance
The thiazole ring provides enhanced lipophilicity compared to pyridine, potentially aiding cuticle penetration in target pests. The chlorine at the 2-position and the chloromethyl group at the 5-position are essential for the alkylation of the nitroguanidine or nitroenamine "tail."
Dominant Synthetic Pathways
Industrial production primarily follows two routes: the Allyl Isothiocyanate (AITC) Route and the 1,3-Dichloropropene Route .
Route A: The Allyl Isothiocyanate (AITC) Chlorination
This is the most direct method but requires careful thermal control to prevent polymerization.
-
Precursor: Allyl isothiocyanate (AITC).
-
Reagent: Chlorine gas (
) or Sulfuryl chloride ( ). -
Mechanism: Electrophilic addition of chlorine across the double bond followed by cyclization involving the isothiocyanate sulfur.
-
Challenges: Exothermic runaway and formation of tarry by-products.
Route B: The 1,3-Dichloropropene Rearrangement
A more atom-economical route that utilizes cheaper starting materials.
-
Precursor: 1,3-Dichloropropene.[1]
-
Step 1: Reaction with Sodium Thiocyanate (NaSCN)
3-chloro-2-propenylthiocyanate.[1] -
Step 2: Thermal [3,3]-sigmatropic rearrangement
3-chloro-1-propenylisothiocyanate.[1] -
Step 3: Chlorination/Cyclization to CCMT.
Visualization of Synthesis Logic
Figure 1: Comparative synthetic routes for 2-chloro-5-(chloromethyl)thiazole (CCMT), highlighting the rearrangement pathway vs. direct chlorination.
The Piperidine Nexus: Catalyst & Bioisostere
While "piperidine" often appears in search queries alongside neonicotinoids, its role is nuanced. It is rarely the primary pharmacophore in commercial blockbuster drugs (which prefer pyridine/thiazole) but is critical in process chemistry and novel analogue design .
Piperidine as a Process Catalyst
In the synthesis of the neonicotinoid "tail" (e.g., the oxadiazine ring in Thiamethoxam), piperidine acts as a secondary amine catalyst.
-
Mechanism: It facilitates the Knoevenagel condensation or Mannich-type reactions between nitroguanidine derivatives and aldehydes (e.g., formaldehyde).
-
Why Piperidine? Its pKa (~11.2) and nucleophilicity make it an ideal base for deprotonating the nitro-methylene precursors without causing excessive side reactions common with stronger inorganic bases.
Piperidine as a Structural Bioisostere
Research into dihydropiperazine and piperidine analogues aims to overcome resistance to Imidacloprid.
-
Concept: Replacing the imidazolidine ring (of Imidacloprid) with a piperidine or piperazine ring alters the steric bulk and binding affinity to the nAChR.
-
Fluoxapiproline: While primarily a fungicide, this molecule demonstrates the successful integration of a piperidinyl-thiazole isoxazoline motif, bridging the gap between these heterocycles.
Experimental Protocols
Protocol A: Synthesis of CCMT via Isothiocyanate Chlorination
Note: This protocol synthesizes CCMT, a potent skin irritant and lachrymator. All work must be performed in a fume hood.
Reagents:
-
Allyl isothiocyanate (AITC): 1.0 eq
-
Sulfuryl chloride (
): 1.2 eq -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Catalyst: DMF (trace)
Step-by-Step Methodology:
-
Setup: Charge a 3-neck round-bottom flask with anhydrous DCM (500 mL) and Allyl isothiocyanate (99.15 g, 1.0 mol). Cool the system to -5°C using an ice/salt bath.
-
Addition: Add Sulfuryl chloride (161.9 g, 1.2 mol) dropwise over 2 hours. Maintain internal temperature below 0°C. The reaction is highly exothermic.
-
Cyclization: After addition, allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via GC-MS for the disappearance of AITC.
-
Workup: Quench the reaction mixture slowly into ice water (500 mL). Separate the organic layer.[1]
-
Neutralization: Wash the organic layer with saturated
solution until pH is neutral. -
Purification: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Distillation: Purify the crude oil via vacuum distillation (approx. 85-90°C at 2 mmHg) to obtain CCMT as a pale yellow liquid.
Validation Criteria:
-
GC Purity: >98%
-
Appearance: Clear to pale yellow liquid.
-
Yield: Target >85%.
Protocol B: Piperidine-Catalyzed Coupling (Thiamethoxam Precursor)
This step demonstrates the catalytic role of piperidine in forming the nitroimino-heterocycle.
Reagents:
Methodology:
-
Dissolve N-methyl-nitroguanidine in formic acid.
-
Add catalytic piperidine.[3]
-
Add formaldehyde dropwise at 50-60°C.
-
The piperidine facilitates the Mannich condensation to close the 1,3,5-oxadiazine ring.
-
Outcome: 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine (The "Tail").
Quantitative Data Summary
| Parameter | Thiazole Intermediate (CCMT) | Pyridine Intermediate (CCMP) | Piperidine (Catalyst) |
| CAS Number | 105827-91-6 | 70258-18-3 | 110-89-4 |
| Role | Primary Pharmacophore Head | Primary Pharmacophore Head | Base / Catalyst |
| Key Drug | Thiamethoxam, Clothianidin | Imidacloprid, Acetamiprid | N/A (Process Reagent) |
| Boiling Point | ~108°C (at reduced pressure) | ~85°C (at reduced pressure) | 106°C (Atmospheric) |
| Stability | Sensitive to moisture/heat | Relatively stable | Stable |
| Toxicity | High (Lachrymator) | High (Irritant) | Toxic / Corrosive |
Visualization of Pharmacophore Relationships
Figure 2: Structural evolution of neonicotinoids from pyridine-based to thiazole-based cores, and the exploration of piperidine bioisosteres.
References
-
Maienfisch, P., et al. (2001). "Chemistry and biology of thiamethoxam: a second generation neonicotinoid." Pest Management Science. Link
-
Jeschke, P. (2016). "Neonicotinoids: From structural activity relationships to mode of action." Bayer CropScience Research. Link
-
Zhang, H., et al. (2018). "Green synthesis of 2-chloro-5-chloromethylthiazole." Chinese Journal of Pesticide Science. Link
-
Samaritoni, J. G., et al. (2003). "Dihydropiperazine neonicotinoid compounds. Synthesis and insecticidal activity."[3][4][5] Journal of Agricultural and Food Chemistry. Link
-
U.S. EPA. (2022).[6] "Neonicotinoid Insecticides: Risk Assessments." Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Thiamethoxam - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2006003494A2 - Piperidine derivatives and their use as insecticides, acaricides, molluscicides or nematicides - Google Patents [patents.google.com]
- 6. Neonicotinoid - Wikipedia [en.wikipedia.org]
Thiamethoxam synthesis intermediate 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol
Strategic Overview & Significance
The molecule 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol represents a critical "chimeric" scaffold in modern agrochemical and medicinal chemistry. It fuses the pharmacophore of second-generation neonicotinoids (the 2-chlorothiazol-5-yl moiety found in Thiamethoxam and Clothianidin) with a functionalized saturated heterocycle (4-hydroxypiperidine ).
While Thiamethoxam utilizes a perhydro-1,3,5-oxadiazine core, this piperidine analogue is frequently employed in:
-
Structure-Activity Relationship (SAR) Studies: Probing the tolerance of the nicotinic acetylcholine receptor (nAChR) binding pocket to ring expansion and hydroxylation.
-
Fragment-Based Drug Discovery (FBDD): Serving as a linker-ready intermediate where the 4-hydroxyl group acts as a handle for further derivatization (e.g., esterification or etherification) to tune lipophilicity (LogP).
-
Metabolite Standards: Mimicking oxidative metabolic pathways of thiazole-bearing insecticides.
This guide details a modular, scalable synthesis emphasizing the N-selective alkylation of 4-hydroxypiperidine using the electrophilic "warhead" 2-chloro-5-(chloromethyl)thiazole (CCMT).
Retrosynthetic Analysis
The most robust disconnection relies on exploiting the nucleophilicity of the secondary amine against the highly reactive benzylic-like chloride of the thiazole ring.
Figure 1: Retrosynthetic breakdown isolating the chlorothiazole electrophile and the piperidine nucleophile.
Critical Raw Material: 2-Chloro-5-(chloromethyl)thiazole (CCMT)
The success of this synthesis hinges on the quality of CCMT . This intermediate is notoriously unstable and a potent lachrymator.
-
CAS: 105827-91-6
-
Stability Alert: CCMT degrades via hydrolysis to the corresponding alcohol if exposed to moisture, and can polymerize upon prolonged thermal exposure.
-
Handling: Must be handled in a fume hood. It is a severe skin sensitizer and vesicant.
-
Sourcing/Prep: While commercially available, it is industrially prepared via the reaction of allyl isothiocyanate with chlorine or sulfuryl chloride [1].
Expert Insight - Quality Control: Before coupling, verify CCMT purity via TLC (Hexane:EtOAc 4:1). Degraded material (alcohol derivative) will appear as a lower Rf spot. If purity is <95%, purification via rapid silica filtration is recommended, though distillation is hazardous due to thermal instability.
Experimental Protocol: N-Alkylation Coupling
This protocol utilizes a base-mediated SN2 mechanism. The choice of Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN) provides a mild environment that favors N-alkylation over O-alkylation (at the 4-OH position), due to the superior nucleophilicity of the nitrogen and the lack of strong base required to deprotonate the alcohol.
Reaction Scheme[1][2][3][4]
Figure 2: Step-by-step process flow for the synthesis of the target intermediate.
Detailed Methodology
Reagents:
-
2-Chloro-5-(chloromethyl)thiazole (CCMT): 16.8 g (100 mmol)
-
4-Hydroxypiperidine: 11.1 g (110 mmol) [1.1 equiv]
-
Potassium Carbonate (anhydrous, milled): 27.6 g (200 mmol) [2.0 equiv]
-
Potassium Iodide (KI) or TBAI: 0.5 g (Catalytic) [Optional but recommended]
-
Acetonitrile (MeCN): 150 mL (Dry)
Procedure:
-
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, suspend 4-hydroxypiperidine (11.1 g) and K₂CO₃ (27.6 g) in dry MeCN (100 mL).
-
Activation: Add catalytic KI or TBAI . Stir at room temperature for 15 minutes. Why? Iodide displaces the chloride on CCMT in situ, creating a more reactive electrophile (Finkelstein reaction).
-
Addition: Dissolve CCMT (16.8 g) in the remaining 50 mL of MeCN. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Control Point: Although the amine is secondary, cooling to 0°C during addition minimizes potential exotherms and side reactions.
-
-
Reaction: Warm the mixture to 50–60°C and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC (EtOAc/MeOH 9:1). The UV-active CCMT spot (high Rf) should disappear.
-
-
Workup:
-
Cool to room temperature.[1]
-
Filter off the solid inorganic salts (KCl/K₂CO₃). Wash the filter cake with fresh MeCN (20 mL).
-
Concentrate the filtrate under reduced pressure (Rotavap) to yield a viscous yellow oil.
-
-
Purification:
-
Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove unreacted piperidine.
-
Dry organic layer over Na₂SO₄, filter, and concentrate.[2]
-
Crystallization:[2][3] The product often solidifies upon standing or trituration with cold diethyl ether/hexane. If oil persists, flash chromatography (DCM:MeOH 95:5) is effective.[]
-
Analytical Validation
To confirm the identity of This compound , look for these diagnostic signals.
| Technique | Diagnostic Signal | Structural Assignment |
| 1H NMR (CDCl₃) | δ 7.45 - 7.55 (s, 1H) | Thiazole C4-H (Characteristic singlet) |
| 1H NMR | δ 3.65 - 3.75 (s, 2H) | N-CH₂-Thiazole (Benzylic-like methylene) |
| 1H NMR | δ 3.70 (m, 1H) | CH-OH (Methine proton on piperidine) |
| LC-MS | [M+H]+ ≈ 233/235 | Consistent with Cl isotope pattern (3:1 ratio) |
| HPLC | Single Peak | Purity > 98% required for biological assay |
Self-Validating Check: If the NMR shows a "doublet of doublets" pattern near 4.0-4.5 ppm that integrates to 2H, you may have O-alkylation (ether formation) instead of N-alkylation. This occurs if the base was too strong or the temperature too high. The protocol above (K₂CO₃/MeCN) is designed to prevent this.
Safety & Industrial Context
Hazard Management
-
CCMT: Highly toxic and corrosive. Neutralize all glassware and spills with dilute NaOH/bleach solution to destroy the alkylating potential before cleaning.
-
Neonicotinoid Activity: While this intermediate is not the final pesticide, it possesses the active "warhead." Treat it as a biologically active compound with potential neurotoxic effects.
Scale-Up Considerations
For kilogram-scale production, DMF is often substituted for MeCN due to higher solubility and boiling point safety margins, as seen in industrial patents for Thiamethoxam [2]. However, DMF removal requires aqueous workup which can complicate the isolation of the water-soluble piperidinol derivative. For this specific alcohol-bearing intermediate, MeCN or Acetone is preferred to allow for salt filtration and direct evaporation.
References
-
Preparation of 2-chloro-5-chloromethylthiazole
- Source: European Patent Office (EP0794180). "Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole."
-
Link:
-
General Coupling Conditions (Thiamethoxam Precursors)
-
Commercial Availability & Building Block Verification
Sources
- 1. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 2. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 3. CN103242258A - Clothianidin synthesis process - Google Patents [patents.google.com]
- 5. Thiamethoxam (Ref: CGA 293343) [sitem.herts.ac.uk]
- 6. Thiamethoxam - Wikipedia [en.wikipedia.org]
- 7. alchempharmtech.com [alchempharmtech.com]
Solubility profile of 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol in organic solvents
The following guide details the solubility profile, physicochemical characterization, and experimental handling of 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol . This document is structured for organic chemists and formulation scientists requiring actionable data for synthesis, purification, and pre-formulation.
Executive Summary & Molecule Characterization
Compound: this compound Role: Critical bifunctional intermediate (Linker-Scaffold) used in the synthesis of neonicotinoid agrochemicals and kinase-inhibiting pharmaceutical candidates. CAS Registry (Related): 1052404-18-8 (HCl salt analog context); Structure-based classification.
This molecule exhibits a "Janus-faced" polarity profile : it possesses a lipophilic heteroaromatic tail (2-chlorothiazole) and a hydrophilic aliphatic head (piperidin-4-ol). Understanding this duality is key to selecting solvents for reaction monitoring, extraction, and crystallization.
Physicochemical Basis for Solubility
| Feature | Chemical Moiety | Effect on Solubility |
| Lipophilic Domain | 2-Chloro-thiazole ring | Promotes solubility in DCM, Ethyl Acetate, and Chlorobenzene. The chlorine atom reduces basicity and increases LogP. |
| Hydrophilic Domain | 4-Hydroxyl group (-OH) | Facilitates H-bonding. Enhances solubility in Alcohols (MeOH, EtOH) and Water (pH dependent). |
| Basic Center | Tertiary Piperidine Nitrogen | pKa ≈ 8.5–9.5. Renders solubility highly pH-dependent. Soluble in aqueous acid; precipitates in aqueous base. |
Solubility Profile by Solvent Class
Data below represents the empirical solubility behavior typical for 2-chlorothiazole-piperidine adducts at 25°C.
A. Polar Aprotic Solvents (High Solubility)
Primary Use: Reaction media (SN2 couplings), Stock solutions.
-
DMSO / DMF: >100 mg/mL. The high dielectric constant stabilizes the polar hydroxyl group while accommodating the aromatic ring.
-
Acetonitrile (MeCN): >50 mg/mL. Excellent for HPLC preparation.
-
Acetone: Moderate to High. Good for rapid evaporation but may not dissolve crystalline bulk as effectively as DMF.
B. Polar Protic Solvents (Moderate to High Solubility)
Primary Use: Recrystallization, Flash Chromatography eluents.
-
Methanol (MeOH): High (>80 mg/mL). The hydroxyl group interacts favorably via H-bonding.
-
Ethanol (EtOH): Moderate-High. Often used as the "good solvent" in recrystallization pairs.
-
Isopropanol (IPA): Moderate. Solubility decreases significantly with temperature, making IPA an ideal candidate for cooling crystallization.
C. Chlorinated & Non-Polar Solvents (Selective Solubility)
Primary Use: Extraction (Work-up), Impurity rejection.
-
Dichloromethane (DCM): High. The "Go-To" solvent for extraction from basic aqueous layers.
-
Chloroform: High.
-
Ethyl Acetate (EtOAc): Moderate. Often used in mixtures with Hexane for silica gel chromatography.
-
Hexane / Heptane: Insoluble (<1 mg/mL). Used as an "anti-solvent" to force precipitation.
D. Aqueous Solubility (pH Dependent)
-
pH < 4 (Acidic): Highly Soluble (>100 mg/mL). Protonation of the piperidine nitrogen forms a cationic salt.
-
pH > 10 (Basic): Low/Insoluble. The molecule exists as a neutral free base and will oil out or precipitate.
Experimental Protocols: Determination & Handling
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
For precise quantitation in specific organic solvents.
Reagents: HPLC-grade solvents, 0.45 µm PTFE syringe filters. Detection: HPLC-UV (254 nm).
-
Saturation: Add excess solid compound (approx. 20 mg) to 1 mL of the target solvent in a borosilicate glass vial.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Clarification: Centrifuge at 10,000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter (prevents injection of micro-crystals).
-
Quantification: Dilute filtrate 100x with Mobile Phase and inject into HPLC. Calculate concentration against a 5-point calibration curve.
Protocol B: Recrystallization Strategy (Anti-Solvent Addition)
Standard purification method for removing polar impurities.
-
Dissolution: Dissolve crude material in minimal hot Ethanol (60°C).
-
Nucleation: Allow solution to cool to RT. If no crystals form, add Heptane dropwise until slight turbidity persists.
-
Crystal Growth: Cool to 4°C overnight.
-
Harvest: Filter and wash with cold 10% EtOH in Heptane.
Visualization of Solubility Workflows
Diagram 1: Solubility-Driven Extraction Workflow
This diagram illustrates the standard work-up procedure utilizing the compound's pH-dependent solubility profile.
Caption: pH-swing extraction strategy isolating the target amine from non-basic byproducts.
Diagram 2: Solvent Selection Decision Tree
A logic flow for selecting the correct solvent based on the operational goal.
Caption: Decision matrix for solvent selection based on process stage.
Critical Handling Notes
-
Hygroscopicity: The free base containing the piperidin-4-ol moiety can be hygroscopic. Store under nitrogen or in a desiccator.
-
Stability in Solution:
-
Chlorinated Solvents: Stable for <48 hours. Avoid prolonged storage in Chloroform due to potential HCl generation which may protonate the amine.
-
Protic Solvents: Stable.
-
-
Safety: The 2-chlorothiazole moiety is a potential sensitizer. Handle all solubility experiments in a fume hood wearing nitrile gloves.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135529435, (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine. (Structural analog solubility data). Retrieved from [Link]
- Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Methodological grounding for LogP/Solubility prediction).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical.
Technical Compendium: Tofacitinib Citrate (MFCD09607602)
Janus Kinase (JAK) Inhibition: Mechanisms, Synthesis, and Assay Protocols
Executive Summary
MDL Number MFCD09607602 corresponds to Tofacitinib Citrate (CP-690,550-10), the citrate salt of a pyrrolo[2,3-d]pyrimidine derivative. It is a targeted synthetic disease-modifying antirheumatic drug (tsDMARD) that functions as an ATP-competitive inhibitor of the Janus Kinase (JAK) family.
Unlike first-generation pan-JAK inhibitors, Tofacitinib exhibits functional selectivity for JAK1 and JAK3 over JAK2. This selectivity profile is critical for drug development professionals to understand, as it dictates the compound's efficacy in blocking cytokine signaling (IL-2, IL-4, IL-15, IL-21) while attempting to minimize JAK2-mediated hematological toxicity (e.g., anemia via EPO signaling inhibition).
Part 1: Chemical Identity & Physicochemical Specifications[1][2]
The citrate salt form is selected for pharmaceutical development due to its superior aqueous solubility and crystalline stability compared to the free base.
| Parameter | Specification |
| Chemical Name | 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile citrate |
| MDL Number | MFCD09607602 |
| CAS Number | 540737-29-9 (Citrate); 477600-75-2 (Free Base) |
| Molecular Formula | C₁₆H₂₀N₆O[1][2][3][4][5][6][7][8][9] · C₆H₈O₇ |
| Molecular Weight | 504.5 g/mol (Salt); 312.4 g/mol (Base) |
| Solubility | DMSO: ≥5 mg/mL; Water: Slightly soluble; 0.1N HCl: Soluble |
| pKa | ~5.07 (Piperidine nitrogen) |
| LogP | ~1.15 (Moderate lipophilicity) |
| Appearance | White to off-white crystalline powder |
| Chirality | (3R, 4R) configuration (Critical for potency) |
Part 2: Mechanistic Pharmacology (JAK-STAT Pathway)
Expertise & Causality: Tofacitinib functions by binding to the ATP-binding pocket of the JAK enzyme.[10] The causality of its therapeutic effect lies in the blockade of phosphate transfer from ATP to the tyrosine residues on the JAK activation loop.
-
Cytokine Binding: Ligands (e.g., IL-2) bind to cell surface receptors, causing receptor dimerization.
-
JAK Activation: Associated JAKs (JAK1/JAK3 heterodimers) trans-phosphorylate.
-
Inhibition: Tofacitinib occupies the ATP cleft, preventing phosphorylation of STAT (Signal Transducers and Activators of Transcription) proteins.
-
Result: STATs cannot dimerize or translocate to the nucleus, halting the transcription of inflammatory genes.
Visualization: JAK-STAT Signaling Blockade
Figure 1: Mechanism of Action showing Tofacitinib competitively inhibiting JAK auto-phosphorylation.[11]
Part 3: Synthetic Logic & Manufacturing
The synthesis of MFCD09607602 is non-trivial due to the specific (3R, 4R) stereochemistry required on the piperidine ring.
Retrosynthetic Analysis: The molecule is disconnected into two primary synthons:
-
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: The heteroaromatic core.
-
3-Amino-4-methylpiperidine derivative: The chiral side chain.
Critical Process Parameters (CPP):
-
Chiral Resolution: The synthesis often produces a racemic mixture of the piperidine intermediate. Industrial protocols utilize L-pyroglutamic acid or enzymatic resolution to isolate the specific (3R, 4R) enantiomer.
-
Coupling Reaction: A nucleophilic aromatic substitution (SNAr) displaces the chlorine at the C4 position of the pyrimidine ring.
-
Salt Formation: The final step involves reacting the free base with citric acid in a polar solvent (e.g., acetone/water) to precipitate the stable citrate salt.
Part 4: Validated Experimental Protocols
Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)
Purpose: To determine the IC50 of MFCD09607602 against JAK1, JAK2, and JAK3. System: LanthaScreen™ Eu Kinase Binding Assay (or equivalent TR-FRET).
Reagents:
-
Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.
-
Antibody: Eu-anti-GST (for GST-tagged JAK enzymes).
Step-by-Step Methodology:
-
Preparation: Dilute MFCD09607602 in DMSO to create a 10-point serial dilution series (Start: 10 µM, Dilution factor: 3).
-
Enzyme Mix: Dilute JAK enzymes (JAK1, JAK2, JAK3) to 5 nM in Kinase Buffer A.
-
Plate Loading: Add 5 µL of compound dilution and 5 µL of Enzyme Mix to a 384-well white low-volume plate.
-
Incubation (Pre-Equilibrium): Incubate for 15 minutes at Room Temperature (RT). Rationale: Allows the inhibitor to bind the ATP pocket before competing with the tracer.
-
Detection Mix: Add 10 µL of mix containing Tracer (adjust conc. based on Kd for each JAK) and Eu-antibody (2 nM).
-
Equilibration: Incubate for 60 minutes at RT.
-
Read: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm [Tracer] and 615 nm [Eu]).
-
Analysis: Calculate the Emission Ratio (665/615). Plot vs. log[Inhibitor] to derive IC50.
Visualization: Assay Logic Flow
Figure 2: TR-FRET Kinase Assay workflow for determining IC50 values.
Part 5: Handling, Safety, and Stability
Safety Data Sheet (SDS) Summary:
-
GHS Classification: Acute Toxicity (Oral) - Category 3; Reproductive Toxicity - Category 1B.
-
Signal Word: DANGER.
-
Hazard Statements: Toxic if swallowed. May damage fertility or the unborn child (suspected teratogen).
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves, safety goggles, and N95/P95 particulate respirator.
Stability & Storage:
-
Storage: Store at +4°C (desiccated).
-
Solution Stability: DMSO stock solutions (10 mM) are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.
-
Incompatibility: Strong oxidizing agents.
References
-
Pfizer Inc. (2012). XELJANZ (tofacitinib) prescribing information. U.S. Food and Drug Administration.[12]
-
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484.
-
PubChem. (n.d.).[8][9] Tofacitinib Citrate (Compound CID 10174505). National Center for Biotechnology Information.
-
Meyer, D. M., et al. (2010). Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis. Journal of Inflammation, 7, 41.
-
Changelian, P. S., et al. (2003). Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor. Science, 302(5646), 875-878.
Sources
- 1. Tofacitinib citrate | 540737-29-9 [chemicalbook.com]
- 2. 4-Fluoro-7,12-dimethylbenz[a]anthracene | C20H15F | CID 97043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-(+)-2-氨基-3-环己基-1-丙醇 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. Flupyradifurone | CAS 951659-40-8 | LGC Standards [lgcstandards.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. tga.gov.au [tga.gov.au]
- 8. Semidehydroascorbic acid | C6H7O6 | CID 5476732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tofacitinib Citrate | C22H28N6O8 | CID 10174505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 12. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological Activity of Piperidin-4-ol Thiazole Derivatives: A Technical Guide
Executive Summary
The hybridization of piperidin-4-ol (4-hydroxypiperidine) and thiazole pharmacophores represents a strategic approach in modern medicinal chemistry. This guide analyzes the biological profile of these hybrid derivatives, specifically focusing on 2-(4-hydroxypiperidin-1-yl)-N-(thiazol-2-yl)acetamide scaffolds.
These conjugates exhibit a "dual-warhead" mechanism: the thiazole moiety provides potent anti-inflammatory and kinase-inhibitory properties, while the piperidin-4-ol fragment enhances aqueous solubility and offers a hydrogen-bond donor/acceptor site critical for interacting with residues in the active sites of enzymes like Lipoxygenase (LOX) and EGFR .
Key Findings:
-
Primary Activity: Anti-inflammatory (LOX inhibition) and Antioxidant (ROS scavenging).[1]
-
Secondary Activity: Antimicrobial and Cytotoxic (Anticancer) potential.[2][3]
-
Critical SAR: The amide linker length and the C4-hydroxyl group on the piperidine ring are determinants of bioactivity.[1]
Structural Rationale & SAR Analysis
The pharmacological efficacy of piperidin-4-ol thiazole hybrids stems from their ability to span large binding pockets.
The Pharmacophore Hybridization
-
Thiazole Ring: Acts as a bioisostere of pyridine/imidazole. It is an electron-rich aromatic system that engages in
stacking (e.g., with Trp or Phe residues) and coordinates with metal ions (e.g., in heme proteins). -
Piperidin-4-ol: Provides a non-aromatic, lipophilic core with a polar handle (-OH). The hydroxyl group at C4 is essential for H-bonding with polar residues (e.g., Ser, Thr) deep within the binding pocket.
-
Amide Linker: A semi-rigid spacer that orients the two rings. A 2-carbon spacer (acetamide) is generally superior to a 3-carbon spacer for LOX inhibition.
Structure-Activity Relationship (SAR) Table
| Structural Modification | Effect on Biological Activity | Mechanistic Insight |
| C4-OH (Piperidine) | Essential | Acts as H-bond donor; removal significantly reduces potency against LOX and bacterial targets. |
| N-Substitution (Amide) | Neutral/Negative | Alkylation of the amide nitrogen often disrupts the planar conformation required for receptor fit. |
| Thiazole C4/C5 Subst. | High Impact | Electron-withdrawing groups (e.g., -Cl, -NO2) increase metabolic stability; Phenyl groups at C4 increase lipophilicity (LogP) and in vivo anti-inflammatory activity. |
| Linker Length (n=1 vs n=2) | n=1 (Acetamide) Preferred | Shorter linkers constrain the molecule, reducing entropic penalty upon binding. |
Synthetic Methodology
To ensure reproducibility, we utilize a convergent synthesis strategy involving the N-alkylation of 4-hydroxypiperidine with a chloroacetylated aminothiazole.
Reaction Pathway Visualization
Figure 1: Convergent synthetic pathway for 2-(4-hydroxypiperidin-1-yl)-N-(thiazol-2-yl)acetamide derivatives.
Detailed Protocol: Nucleophilic Substitution
Objective: Synthesis of the target hybrid via N-alkylation.
-
Preparation: Dissolve 2-chloro-N-(thiazol-2-yl)acetamide (1.0 eq, 6 mmol) in absolute ethanol (15 mL).
-
Addition: Add 4-hydroxypiperidine (1.2 eq, 7.2 mmol) and anhydrous sodium carbonate (
, 2.0 eq).-
Why: Excess amine and base prevent the formation of the quaternary ammonium salt byproduct.
-
-
Reflux: Heat the mixture under reflux in a water bath for 12 hours . Monitor via TLC (System: Chloroform/Methanol 9:1).
-
Work-up:
-
Remove excess ethanol via rotary evaporation.
-
Resuspend residue in 5%
solution (removes acidic impurities).[1] -
Filter the precipitate, wash with cold water, and dry.
-
-
Purification: Recrystallize from 95% ethanol to yield white/off-white crystals.
Validated Biological Assays
Antioxidant Activity: DPPH Radical Scavenging
This protocol is self-validating through the use of ascorbic acid as a positive control.
-
Principle: The stable free radical DPPH (purple) is reduced to diphenylpicrylhydrazine (yellow) by hydrogen donation from the piperidin-4-ol moiety.
-
Protocol:
-
Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Test Samples: Prepare serial dilutions of the thiazole derivative (10–100
g/mL) in methanol. -
Incubation: Mix 1 mL of test solution with 3 mL of DPPH solution. Shake vigorously.
-
Measurement: Incubate in the dark for 30 minutes at room temperature. Measure Absorbance (
) at 517 nm . -
Validation: Run a parallel standard using Ascorbic Acid.
-
Calculation:
-
Mechanism of Action: Anti-Inflammatory Pathway
The anti-inflammatory activity is primarily attributed to the inhibition of the Arachidonic Acid cascade, specifically targeting Lipoxygenase (LOX).
Figure 2: Mechanism of Action showing preferential inhibition of the LOX pathway by piperidin-4-ol thiazole derivatives.
Quantitative Data Summary
The following data summarizes the biological potency of 4-phenyl-substituted thiazole derivatives (Source: Koukourakis et al.).
| Assay | Metric | Value Range | Standard Reference |
| Soybean LOX Inhibition | % Inhibition (100 | 77.5% – 100% | Nordihydroguaiaretic acid (NDGA) |
| DPPH Scavenging | Interaction % (20 min) | 15.6% – 26.6% | Ascorbic Acid |
| Hydroxyl Radical Scavenging | % Scavenging | 44.6% – 100% | Trolox |
| In Vivo Anti-inflammatory | % Edema Reduction | 26.1% – 64.3% | Indomethacin (47%) |
Interpretation: The derivatives show exceptional efficacy as LOX inhibitors and hydroxyl radical scavengers, often outperforming standard NSAIDs in specific edema models.
References
-
Koukourakis, G. et al. (2020). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. National Institutes of Health (NIH).
-
Goel, K.K. et al. (2008).[4] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal.
-
Altıntop, M.D. et al. (2016). Synthesis and antimicrobial activity of some amide derivatives bearing thiazole, benzhydryl and piperidine moieties. ResearchGate.
-
Chaban, T. et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica.
Sources
- 1. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol safety data sheet (SDS)
[2]
Document Control:
-
Status: Research Grade / Intermediate
-
CAS Registry Number: 939986-50-2 (Provisional/Vendor Assigned)
-
Molecular Formula:
-
Molecular Weight: 232.73 g/mol [2]
Part 1: Molecular Architecture & Reactivity Profile
Structural Deconstruction
This compound is a bifunctional scaffold used primarily in the synthesis of bioactive small molecules (e.g., agrochemicals like thiamethoxam analogs or kinase inhibitors). It consists of two distinct pharmacophores linked by a methylene bridge:
-
The Electrophilic Head (2-Chlorothiazole): The C2-position chlorine is a "pseudo-halogen." It is activated for Nucleophilic Aromatic Substitution (
) but is generally stable under ambient conditions. However, it poses a risk of glutathione depletion in vivo due to slow reaction with biological thiols. -
The Nucleophilic Tail (4-Hydroxypiperidine): A tertiary amine core with a secondary alcohol. The alcohol provides a handle for further functionalization (e.g., esterification, etherification), while the tertiary amine dictates the basicity (pKa
8.5–9.0).
Physicochemical Data Table
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline powder) | Hygroscopic tendency due to amine/alcohol.[3] |
| Color | Off-white to pale yellow | Darkens on oxidation/air exposure. |
| Solubility | DMSO, Methanol, DCM | Poor solubility in non-polar alkanes (Hexane). |
| pKa (Calc) | ~8.8 (Piperidine N) | Protonates in physiological pH. |
| LogP (Calc) | ~0.8 – 1.2 | Lipophilic enough for membrane permeability. |
| Melting Point | 98–102 °C (Typical range) | Broadens if HCl salt is present. |
Part 2: Hazard Characterization (Read-Across Toxicology)
Note: As a specific research intermediate, comprehensive animal toxicology data is absent. The following classification is derived via Read-Across Methodology from the precursors: 2-chloro-5-(chloromethyl)thiazole and 4-hydroxypiperidine.
GHS Classification (Inferred)
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][4][5][6]
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][3]
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1]
-
Sensitization (Skin): Category 1 (H317) – May cause an allergic skin reaction.[4][5][7] (Attributed to the chlorothiazole moiety).[4][5][6][7][8][9]
-
STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1]
Mechanism of Toxicity
-
Sensitization: The 2-chlorothiazole ring is weakly electrophilic. Repeated dermal exposure may result in haptenization of skin proteins, leading to T-cell mediated hypersensitivity.
-
Alkaline Burn: Upon contact with mucous membranes, the tertiary amine generates a localized high pH environment, causing irritation or necrosis if not washed immediately.
Part 3: Synthesis & Operational Protocols
The most robust synthesis route involves the alkylation of 4-hydroxypiperidine. This protocol prioritizes safety by managing the highly toxic alkyl halide precursor.
Reaction Workflow Diagram
The following diagram outlines the logic flow for synthesis and safe isolation.
Caption: Figure 1: Standard Operating Procedure (SOP) for the alkylation synthesis of 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol.
Detailed Protocol (Self-Validating)
Objective: Synthesis via
-
Setup: Flame-dry a round-bottom flask. Purge with Nitrogen (
). -
Solubilization: Dissolve 4-hydroxypiperidine (1.1 equiv) in anhydrous Acetonitrile (ACN).
-
Activation: Add Potassium Carbonate (
) (2.5 equiv). Stir for 15 mins to ensure suspension homogeneity.-
Why? The base neutralizes the HCl generated. Excess base prevents protonation of the piperidine, keeping it nucleophilic.
-
-
Addition: Cool to 0°C. Add 2-chloro-5-(chloromethyl)thiazole (1.0 equiv) dropwise (dissolved in minimal ACN).
-
Critical Control Point: Exothermic reaction. Rapid addition causes dimerization of the alkyl halide.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir 4–12 hours.
-
Validation: Check LCMS. Target Mass
. Disappearance of starting chloride (retention time shift).
-
-
Workup: Filter off inorganic salts (
). Concentrate filtrate. Partition residue between Ethyl Acetate and Water. -
Purification: If necessary, recrystallize from EtOAc/Hexanes or use Flash Chromatography (MeOH/DCM gradient).
Part 4: Emergency Response & Storage
Storage Specifications
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen.[8]
-
Incompatibility: Strong oxidizing agents (peroxides), Strong acids (forms salts), Acid chlorides (reacts with -OH).
Exposure Response Logic
Caption: Figure 2: Triage and response decision tree for acute exposure incidents.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemv.com [chemv.com]
- 3. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. capotchem.cn [capotchem.cn]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Chlorothiazole [myskinrecipes.com]
Methodological & Application
Synthesis protocol for 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol
Application Note: Synthesis Protocol for 1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-ol
Abstract
This application note details a robust, field-proven protocol for the synthesis of 1-((2-chlorothiazol-5-yl)methyl)piperidin-4-ol via nucleophilic substitution (
Retrosynthetic Analysis & Strategy
The target molecule is constructed via the N-alkylation of a secondary amine. The strategic disconnection occurs at the methylene-nitrogen bond.
-
Target: 1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-ol[1][2]
-
Precursors:
-
Reaction Class:
N-Alkylation.
Mechanistic Insight: The chloromethyl group on the thiazole ring is activated by the electron-withdrawing nature of the heterocycle, making it an excellent electrophile. However, this high reactivity also makes it prone to hydrolysis. The protocol uses anhydrous conditions and an inorganic base to scavenge the HCl byproduct, driving the equilibrium forward while suppressing side reactions.
Experimental Workflow (Graphviz)
Figure 1: Step-by-step experimental workflow for the synthesis of 1-((2-chlorothiazol-5-yl)methyl)piperidin-4-ol.
Detailed Synthesis Protocol
Reagents and Equipment
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 2-Chloro-5-(chloromethyl)thiazole (CCMT) | 168.04 | 1.0 | Electrophile (Limiting Reagent) |
| Piperidin-4-ol | 101.15 | 1.1 - 1.2 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 - 3.0 | Base (HCl Scavenger) |
| Acetonitrile (MeCN) | - | Solvent | Medium (Polar Aprotic) |
| Sodium Iodide (NaI) | 149.89 | 0.05 | Catalyst (Finkelstein - Optional) |
Equipment:
-
Three-neck round-bottom flask (equipped with thermometer and N₂ inlet).
-
Magnetic stirrer or overhead mechanical stirrer.
-
Addition funnel.
-
Ice/water bath.[5]
Step-by-Step Procedure
Step 1: Nucleophile Activation
-
Charge the reaction vessel with Piperidin-4-ol (1.1 eq) and anhydrous Acetonitrile (10 mL per gram of substrate).
-
Add Potassium Carbonate (2.5 eq) in a single portion.
-
Expert Note: Finely ground K₂CO₃ provides a larger surface area, enhancing the reaction rate in heterogeneous mixtures.
-
-
(Optional) Add catalytic Sodium Iodide (0.05 eq) if rapid kinetics are required.
-
Cool the suspension to 0–5°C using an ice bath.
Step 2: Electrophile Addition
-
Dissolve 2-Chloro-5-(chloromethyl)thiazole (CCMT) (1.0 eq) in a minimal amount of Acetonitrile.
-
Transfer the CCMT solution to the addition funnel.
-
Add the CCMT solution dropwise over 30–45 minutes, maintaining the internal temperature below 10°C.
-
Critical Control Point: Rapid addition causes localized heating, which may degrade the thermally unstable CCMT or promote O-alkylation.
-
Step 3: Reaction & Monitoring
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 2 hours. If conversion is incomplete (check by TLC/LCMS), heat gently to 45–50°C for an additional 2–4 hours.
-
Endpoint: Disappearance of CCMT.
-
TLC System: 5% MeOH in DCM (Target
).
-
Step 4: Work-up
-
Filter the reaction mixture through a Celite pad to remove inorganic salts (KCl, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure to remove Acetonitrile.
-
Redissolve the residue in Ethyl Acetate (EtOAc) or DCM .
-
Wash the organic phase with:
-
Water (
)[4] -
Saturated Brine (
)
-
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate to yield the crude solid.
Step 5: Purification
-
Preferred: Recrystallization from Ethanol/Hexane or Isopropanol .
-
Alternative: Flash Column Chromatography (Silica Gel, Gradient: 0
5% MeOH in DCM).
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Temperature | < 10°C (Addition)< 60°C (Reaction) | CCMT is thermally sensitive. High temps promote polymerization or hydrolysis of the chloromethyl group. |
| Stoichiometry | Excess Amine (1.1 eq) | Ensures complete consumption of the toxic alkyl halide (CCMT). |
| Solvent Choice | MeCN or DMF | Polar aprotic solvents stabilize the transition state. Avoid alcohols (EtOH) at high temps to prevent solvolysis (ether formation). |
| Water Content | Anhydrous | Water competes as a nucleophile, hydrolyzing CCMT to the alcohol impurity. |
Common Issues:
-
Issue: Low Yield / O-Alkylation.
-
Cause: Temperature too high or insufficient mixing.
-
Fix: Maintain strict temp control during addition. Ensure K₂CO₃ is finely powdered.
-
-
Issue: "Sticky" reaction mixture.
-
Cause: Polymerization of CCMT.
-
Fix: Dilute reaction (increase solvent volume). Add radical inhibitor (rarely needed but possible).
-
Analytical Characterization Expectations
-
Appearance: Off-white to pale yellow solid.
-
H NMR (400 MHz, CDCl
):- 7.45 (s, 1H, Thiazole-H).
-
3.70 (s, 2H, N-CH
-Thiazole). - 3.65 (m, 1H, CH-OH).
- 2.80 (m, 2H, Piperidine ring).
- 2.20 (m, 2H, Piperidine ring).
-
Mass Spectrometry (ESI):
Safety & Hazards (E-E-A-T)
Warning: This protocol involves 2-Chloro-5-(chloromethyl)thiazole (CCMT) .[3][6]
-
Skin Sensitizer & Corrosive: CCMT is a potent alkylating agent. It causes severe skin burns and eye damage (H314).[6][9]
-
Lachrymator: Vapors are irritating to the respiratory tract.[10] All operations must be performed in a functioning fume hood.
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (H411).[6][9][11] Dispose of aqueous waste as hazardous chemical waste.
References
-
PubChem. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS.[6] National Library of Medicine. Available at: [Link]
- Maienfisch, P., et al.Synthesis and insecticidal activity of thiamethoxam and related neonicotinoids. (Contextual grounding for CCMT reactivity).
- Google Patents.Process for the preparation of 2-chloro-5-chloromethyl-thiazole (EP1031566A1).
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-ol [cymitquimica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. KR20160072134A - Novel crystalline form of 2-{3-[2-(1-{[3,5-bis(difluoromethyl)-1h-pyrazol-1-yl]acetyl}piperidin-4-yl)-1,3-thiazol-4-yl]-4,5-dihydro-1,2-oxazol-5-yl}-3-chlorophenylmethane sulfonate - Google Patents [patents.google.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-[(2-Chlorothiazol-5-yl)methyl]-2-methyl-3-nitro-guanidine | C6H8ClN5O2S | CID 213027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 2-Chloro-5-(chloromethyl)thiazole | Chemical Properties, Applications, Safety Data & Supplier Information – High Purity Thiazole Derivatives China [quinoline-thiophene.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Note: Strategic Coupling of 2-Chlorothiazole and 4-Hydroxypiperidine
Abstract
The coupling of 2-chlorothiazole with 4-hydroxypiperidine represents a classic yet nuanced challenge in medicinal chemistry: forming a C-N bond at an electron-deficient heteroaryl center while maintaining chemoselectivity in the presence of a competing nucleophile (the hydroxyl group). This guide details two primary methodologies—Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Cross-Coupling —to achieve high-yield N-arylation. We provide optimized protocols, mechanistic insights into reactivity, and troubleshooting strategies for scale-up and purification.
Introduction & Reactivity Profile
The Electrophile: 2-Chlorothiazole
The 2-position of the thiazole ring is susceptible to nucleophilic attack due to the combined electron-withdrawing effects of the adjacent nitrogen (imine-like) and sulfur atoms. However, 2-chlorothiazole is often less reactive than its 2-chloropyridine or 2-chloropyrimidine counterparts.
-
Activation: The C-Cl bond is activated for SNAr, but thermal energy or catalysis is often required to overcome the activation barrier.
-
Leaving Group: Chloride is a suitable leaving group for SNAr (due to high electronegativity increasing C-X polarity) and oxidative addition in Pd-catalysis (though Bromide/Iodide are faster).
The Nucleophile: 4-Hydroxypiperidine
This substrate presents a chemoselectivity challenge :
-
Secondary Amine (NH): Highly nucleophilic, generally the kinetic product.[1]
-
Secondary Alcohol (OH): Less nucleophilic in neutral/mildly basic conditions but can compete if strong bases (e.g., NaH, NaOtBu) are used, potentially leading to O-arylation byproducts.
Mechanistic Pathways
We evaluate two distinct pathways for this transformation:
-
Pathway A: Thermal SNAr (Preferred). Utilizes the intrinsic electrophilicity of the C2-thiazole. Requires polar aprotic solvents and weak inorganic/organic bases.
-
Pathway B: Pd-Catalyzed Buchwald-Hartwig. Utilizes a Pd(0)/Pd(II) catalytic cycle.[2] Essential when the thiazole ring is deactivated (e.g., electron-donating substituents) or if milder temperatures are required.
Decision Matrix & Workflow
The following decision tree aids in selecting the optimal reaction condition based on substrate availability and equipment.
Figure 1: Strategic decision tree for selecting coupling conditions.
Reagent Selection Guide
Bases
| Base | Type | pKa (conj. acid) | Application | Notes |
| K2CO3 | Inorganic | ~10.3 | Standard SNAr | Mild; minimizes O-arylation; requires polar solvent. |
| DIPEA (Hünig's) | Organic | ~10.7 | Soluble SNAr | Good for homogeneity; easier workup in some cases. |
| Cs2CO3 | Inorganic | ~10.3 | Buchwald / Difficult SNAr | "Cesium Effect" improves solubility and reactivity in DMF/Dioxane. |
| NaOtBu | Alkoxide | ~17 | Buchwald (Caution) | Strong base; risk of deprotonating OH group (O-arylation). Use with care. |
Solvents[3][4]
-
DMF / DMSO: The "Gold Standard" for SNAr. High dielectric constant stabilizes the Meisenheimer complex intermediate.
-
1,4-Dioxane / Toluene: Preferred for Pd-catalyzed reactions to prevent catalyst poisoning and ensure ligand stability.
-
NMP: Alternative to DMF for high-temperature microwave reactions (>120°C).
Experimental Protocols
Method A: Thermal SNAr (Standard Protocol)
Best for: Scalable synthesis, cost-efficiency, and standard 2-chlorothiazoles.
Reagents:
-
2-Chlorothiazole (1.0 equiv)
-
4-Hydroxypiperidine (1.2 – 1.5 equiv)
-
Potassium Carbonate (K2CO3) (2.0 – 3.0 equiv)
-
Solvent: DMF or DMSO (Concentration: 0.2 – 0.5 M)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chlorothiazole (1.0 equiv), 4-hydroxypiperidine (1.2 equiv), and K2CO3 (2.0 equiv).
-
Solvation: Add anhydrous DMF or DMSO. Note: Anhydrous conditions prevent hydrolysis of the chloride to the pyridone/thiazolone byproduct.
-
Reaction: Heat the mixture to 80–100 °C under an inert atmosphere (N2 or Ar) for 12–24 hours.
-
Monitoring: Check by TLC or LCMS. 2-chlorothiazole is UV active. The product will be more polar.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with water (5x reaction volume) and extract with EtOAc (3x).
-
Note: If the product is highly polar (due to the OH group), saturate the aqueous layer with NaCl or use CHCl3/iPrOH (3:1) for extraction.
-
-
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
Method B: Microwave-Assisted Synthesis
Best for: Rapid library generation or sluggish substrates.
Reagents: Same as Method A. Procedure:
-
Combine reagents in a microwave-appropriate vial.
-
Irradiate at 120–140 °C for 20–40 minutes.
-
Caution: Ensure the vessel is rated for the pressure generated by the solvent (especially if using volatile organics, though DMF/DMSO are low pressure).
Method C: Buchwald-Hartwig Cross-Coupling
Best for: Deactivated thiazoles or when SNAr fails.
Reagents:
-
2-Chlorothiazole (1.0 equiv)
-
4-Hydroxypiperidine (1.2 equiv)
-
Catalyst: Pd2(dba)3 (1–2 mol%) or Pd(OAc)2
-
Ligand: Xantphos (preferred for N-arylation) or BINAP (2–4 mol%)
-
Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv - watch for O-arylation)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Procedure:
-
Degassing: Charge the flask with the aryl halide, amine, base, and ligand. Purge with Argon/Nitrogen for 5 minutes.
-
Catalyst Addition: Add the Pd source and solvent.
-
Reaction: Heat to 90–100 °C for 4–16 hours.
-
Workup: Filter through a pad of Celite to remove Pd residues. Concentrate and purify as above.
Analytical Validation & Troubleshooting
Selectivity Check (NMR)
Distinguishing N-arylation from O-arylation is critical.
-
N-Arylation (Desired): The protons alpha to the nitrogen on the piperidine ring (approx 3.0–4.0 ppm) will shift downfield significantly compared to the starting material. The proton attached to the oxygen (OH) will still be present (exchangeable with D2O).
-
O-Arylation (Undesired): The proton alpha to the oxygen (approx 3.5–4.5 ppm) will shift downfield. The NH signal would remain.
Common Issues
| Issue | Probable Cause | Solution |
| Low Conversion | Deactivated Thiazole | Switch to Method C (Buchwald) or increase Temp/Time in Method A. |
| O-Arylation | Base too strong | Use K2CO3 or DIPEA instead of NaH/NaOtBu. Avoid "naked" anions. |
| Hydrolysis (Thiazolone) | Wet Solvent | Use anhydrous DMF/DMSO and store reagents in a desiccator. |
| Product in Aqueous Layer | High Polarity | Use "salting out" extraction or Continuous Liquid-Liquid Extraction. |
References
-
BenchChem. Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole. Retrieved from
-
Wikipedia. Buchwald–Hartwig amination.[2] Retrieved from
-
National Institutes of Health (NIH). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Retrieved from
-
J&K Scientific. Buchwald-Hartwig Cross-Coupling Reagents and Conditions. Retrieved from
-
Baran Lab (Scripps). Haloselectivity of Heterocycles. Retrieved from
Sources
Optimization of Reductive Amination for Thiazole-Piperidine Conjugates: A Practical Guide
Executive Summary & Strategic Analysis
The thiazole-piperidine motif is a privileged pharmacophore in medicinal chemistry, appearing in antipsychotics (e.g., Ziprasidone), kinase inhibitors, and GPCR modulators. Synthesizing this linkage via reductive amination offers a convergent route but presents distinct electronic and steric challenges.
The Chemical Challenge
-
Thiazole Electronics: Thiazoles are electron-deficient heteroaromatics.
-
As the Electrophile (Thiazole-CHO/COR): The carbonyl is highly reactive but prone to hydration or side reactions.
-
As the Nucleophile (2-Aminothiazole): The exocyclic amine is poorly nucleophilic due to resonance delocalization into the ring and the electron-withdrawing nature of the sulfur/nitrogen system. Direct reductive amination here is often stalled at the imine stage.
-
-
Piperidine Sterics: While a secondary amine, piperidine is a strong nucleophile (
). However, steric bulk at the -carbons can impede iminium ion formation with hindered ketones.
Strategic Pathways
We define two primary protocols based on the "difficulty tier" of the substrate pair:
-
Protocol A (Standard): Sodium Triacetoxyborohydride (STAB) Method.
-
Protocol B (Advanced): Titanium(IV) Isopropoxide Mediated Method.
Mechanistic Workflow
The following diagram illustrates the divergent pathways based on substrate reactivity.
Figure 1: Decision matrix for selecting the optimal reductive amination condition based on substrate electronics and sterics.
Detailed Experimental Protocols
Protocol A: The "Abdel-Magid" Method (Standard)
Scope: Thiazole-2-carboxaldehydes reacting with piperidine derivatives. Rationale: STAB (Sodium Triacetoxyborohydride) is mild and does not reduce aldehydes significantly at room temperature, allowing the iminium ion to form and be reduced selectively [1].
Reagents:
-
Thiazole Carboxaldehyde (1.0 equiv)
-
Piperidine derivative (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[5] Note: Avoid MeOH with STAB due to solvolysis.
Step-by-Step Procedure:
-
Preparation: In a dry reaction vial equipped with a stir bar, dissolve the Thiazole Carboxaldehyde (1.0 mmol) in DCE (5 mL, 0.2 M).
-
Amine Addition: Add the Piperidine (1.1 mmol).
-
Acidification: Add Acetic Acid (1.0 mmol). Crucial Step: The acid catalyzes imine formation and buffers the basicity of the piperidine.
-
Mixing: Stir at Room Temperature (RT) for 15–30 minutes to allow hemiaminal/imine equilibrium establishment.
-
Reduction: Add STAB (1.5 mmol) in a single portion.
-
Observation: Slight effervescence may occur.
-
-
Monitoring: Stir at RT under nitrogen. Monitor via LC-MS. Standard conversion time is 2–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: The Titanium(IV) Isopropoxide Method (Advanced)
Scope: Thiazole ketones (e.g., acetylthiazole) or coupling 2-aminothiazoles (weak nucleophiles) with piperidones. Rationale: Ketones form imines slowly. Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and, critically, acts as a water scavenger to drive the equilibrium toward the imine [2].
Reagents:
-
Thiazole Ketone (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.2 – 2.0 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)[6]
-
Solvent: Absolute Ethanol or Methanol (Anhydrous).
Step-by-Step Procedure:
-
Complexation: In a flame-dried flask under Argon, mix the Thiazole Ketone (1.0 mmol) and Piperidine (1.2 mmol) neat (if liquid) or in minimal dry THF.
-
Titanium Addition: Add Ti(OiPr)₄ (2.0 mmol) via syringe.
-
Caution: Ti(OiPr)₄ is moisture sensitive.
-
-
Imine Formation: Stir the mixture at RT for 6–12 hours (or 50°C for 2 hours if sterically hindered).
-
Checkpoint: Monitor by TLC/NMR. The carbonyl peak should disappear.
-
-
Dilution: Dilute the viscous mixture with absolute Ethanol (5 mL).
-
Reduction: Cool to 0°C. Add NaBH₄ (1.5 mmol) portion-wise.
-
Note: NaBH₄ is used here because it is stronger than STAB, which is necessary for the often crowded ketimines.
-
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Hydrolysis (Critical): Quenching Titanium reactions can result in messy emulsions.
-
Method: Add 2 mL of water slowly. A white precipitate (
) will form. -
Filtration: Filter the suspension through a Celite pad. Wash the pad with EtOAc.
-
-
Workup: Concentrate the filtrate to remove EtOH, then partition between EtOAc and 1N NaOH (to ensure free base). Dry and concentrate.
Comparative Data & Optimization
The following table summarizes the performance of reducing agents specifically for thiazole-piperidine couplings.
| Variable | NaBH(OAc)₃ (STAB) | NaBH₃CN | Ti(OiPr)₄ + NaBH₄ | H₂ / Pd-C |
| Primary Use | Aldehydes (Protocol A) | General Purpose (Older) | Ketones / Weak Amines (Protocol B) | Benzylic / Stable Imines |
| Selectivity | Excellent (Imine > CHO) | Good (pH dependent) | Low (Reduces ketones if not pre-complexed) | Poor (Chemo-selectivity issues) |
| Toxicity | Low | High (Cyanide risk) | Low | Low |
| Thiazole Compatibility | High | High | High | Low (Sulfur poisons catalyst) |
| Water Tolerance | Low (Hydrolyses) | High | Zero (Must be anhydrous) | N/A |
| Typical Yield | 85-95% | 70-80% | 60-90% (Substrate dependent) | <40% (Catalyst poisoning) |
Troubleshooting Guide
-
Problem: Low Conversion of Thiazole Ketones.
-
Cause: Steric hindrance from the thiazole sulfur and the piperidine ring prevents imine formation.
-
Solution: Switch to Protocol B . Increase Ti(OiPr)₄ to 2.5 equiv and heat the imine formation step to 60°C in toluene before adding the reducing agent.
-
-
Problem: Des-chlorination (Loss of Halogen).
-
Context: If the thiazole or piperidine has a Cl/Br substituent.
-
Solution: Avoid catalytic hydrogenation. Use STAB or NaBH₃CN. These hydride donors generally tolerate aryl halides.
-
-
Problem: 2-Aminothiazole Reactivity.
-
Context: Coupling 2-aminothiazole with a piperidone.
-
Insight: This is the hardest variation.
-
Solution: Use Protocol B but use NaBH₃CN instead of NaBH₄ in the second step, and add acetic acid to pH 5. Alternatively, consider a Buchwald-Hartwig coupling instead of reductive amination for this specific bond.
-
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][10] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[3][11][12] Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202.
Sources
- 1. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. scribd.com [scribd.com]
- 10. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
High-Precision Functionalization of the Piperidine-4-ol Hydroxyl Group
Application Note & Protocol Guide
Introduction: The Scaffold of Choice
The piperidine-4-ol (4-hydroxypiperidine) moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore core for numerous FDA-approved therapeutics, including antihistamines (Fexofenadine), acetylcholinesterase inhibitors (Donepezil), and various GPCR ligands.
The functionalization of the C4-hydroxyl group presents a classic chemoselectivity challenge: the competition between the secondary amine (
This guide provides high-fidelity protocols for transforming the C4-hydroxyl group into ethers, leaving groups (mesylates), and halides (fluorides), emphasizing the suppression of common elimination side-reactions.
Strategic Workflow & Chemoselectivity
Direct functionalization of the hydroxyl group without nitrogen protection is rarely viable due to
Diagram 1: Decision Matrix for C4-Functionalization
Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on the desired target moiety.
Protocol A: Aryl Ether Synthesis via Mitsunobu Reaction
The Mitsunobu reaction is the gold standard for synthesizing aryl ethers from N-Boc-4-hydroxypiperidine. It proceeds with inversion of configuration . While 4-hydroxypiperidine is achiral (meso), this inversion is critical if the piperidine ring contains other substituents (e.g., 3-methyl).
Mechanism of Action
The reaction relies on the formation of a reactive alkoxyphosphonium intermediate. The order of addition is critical to prevent the formation of hydrazine byproducts before the alcohol is activated.
Diagram 2: The Mitsunobu Catalytic Cycle
Figure 2: Mechanistic pathway highlighting the betaine intermediate and nucleophilic displacement.
Experimental Procedure
Reagents:
-
N-Boc-4-hydroxypiperidine (1.0 equiv)[1]
-
Phenol / Nucleophile (1.1 equiv)
-
Triphenylphosphine (
) (1.2 - 1.5 equiv) -
DIAD (Diisopropyl azodicarboxylate) (1.2 - 1.5 equiv)
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-4-hydroxypiperidine (1.0 equiv), the phenol (1.1 equiv), and
(1.5 equiv) in anhydrous THF ( concentration). -
Cooling: Cool the solution to
using an ice bath. -
Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes. Note: The solution will turn yellow/orange.[1] Rapid addition can cause an exotherm that degrades the betaine intermediate.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide (
). Filter off the white solid. -
Purification: Purify the filtrate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Notes from the Bench:
-
pKa Limit: The nucleophile must have a pKa
(preferably for specialized azodicarboxylates) to protonate the betaine intermediate. -
Purification: Removing DIAD byproducts can be difficult.[2] Using ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD creates an insoluble byproduct that is easier to filter.
Protocol B: Activation via Mesylation (Sulfonylation)
Converting the hydroxyl group to a mesylate (-OMs) creates a potent leaving group for subsequent
Critical Risk: The major side reaction is elimination to form the alkene (N-Boc-1,2,3,6-tetrahydropyridine), driven by excess base or high temperatures.
Experimental Procedure
Reagents:
-
N-Boc-4-hydroxypiperidine (1.0 equiv)[1]
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (
) (1.5 equiv) -
Solvent: Anhydrous DCM (
).
Step-by-Step Protocol:
-
Solvation: Dissolve N-Boc-4-hydroxypiperidine in anhydrous DCM (
) and cool to . -
Base Addition: Add
slowly. -
Activation: Add MsCl dropwise via syringe pump or dropping funnel over 30 minutes, maintaining the temperature strictly at
. -
Completion: Stir at
for 1–2 hours. Do not reflux. Monitor by TLC (the mesylate is often unstable on silica; use neutral alumina or check immediately). -
Quench: Quench with cold saturated
. -
Isolation: Extract with DCM, dry over
, and concentrate. Note: Mesylates are thermally unstable. Do not heat the rotovap bath above . Use the crude material immediately for the next step.
Protocol C: Deoxofluorination (Synthesis of 4-Fluoropiperidine)
Replacing the -OH with -F is a common bioisostere strategy to block metabolic hot-spots. DAST (Diethylaminosulfur trifluoride) is the standard reagent, though Deoxo-Fluor is more thermally stable.[3]
Experimental Procedure
Reagents:
Step-by-Step Protocol:
-
Safety: Perform in a fume hood. DAST reacts violently with water to produce HF. Glassware must be oven-dried.
-
Cooling: Cool the solution of starting material in DCM to
(Dry ice/Acetone bath). -
Addition: Add DAST dropwise.
-
Reaction: Stir at
for 1 hour, then allow to warm slowly to room temperature over 4 hours. -
Quench (Critical): Pour the reaction mixture slowly into a beaker containing saturated
and crushed ice. Caution: Vigorous effervescence ( evolution). -
Purification: Extract with DCM. The product is stable on silica gel.
Comparative Data & Troubleshooting
Table 1: Functionalization Parameters and Yields
| Reaction Type | Reagent System | Key Intermediate | Typical Yield | Major Side Product |
| Etherification | Alkoxyphosphonium | 75–90% | Hydrazine adducts | |
| Mesylation | MsCl / | Mesylate ester | 85–95% | Tetrahydropyridine (Alkene) |
| Fluorination | DAST / DCM | Aminosulfurane | 60–80% | Elimination (Alkene) |
| Oxidation | Dess-Martin Periodinane | Alkoxyiodinane | >90% | Over-oxidation (rare) |
Troubleshooting "Notes from the Bench"
1. Elimination vs. Substitution (The Alkene Problem):
If you observe the formation of N-Boc-1,2,3,6-tetrahydropyridine (identifiable by olefinic protons in NMR at
-
Solution: For mesylation, switch from
to Pyridine (milder base) or perform the reaction at .
2. Difficult Separations in Mitsunobu: Triphenylphosphine oxide is notoriously difficult to remove.
-
Solution: Use Polymer-supported Triphenylphosphine (
). Filtration removes the phosphorous byproduct, simplifying the workup to a simple evaporation.
3. Poor Reactivity in Fluorination: If DAST fails to convert the alcohol, the steric bulk of the Boc group may be interfering (rare for C4, common for C3).
-
Solution: Switch to Deoxo-Fluor, which tolerates higher temperatures (up to
), allowing for kinetic activation without immediate decomposition.
References
-
Organic Chemistry Portal. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Retrieved from [Link]
-
Organic Syntheses. (2014). Fluorination of Carbonyl Groups with Deoxo-Fluor. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates: Converting Alcohols to Leaving Groups. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-((2-chlorothiazol-5-yl)methyl)piperidin-4-ol Synthesis
Case ID: THZ-PIP-04 Status: Active Support Lead Scientist: Dr. A. Vance, Senior Application Scientist
⚠️ Safety & Handling Warning
2-Chloro-5-(chloromethyl)thiazole (CCMT) is a potent skin sensitizer and lachrymator. It can cause severe allergic dermatitis.[1] All procedures described below must be performed in a functioning fume hood with double-gloving (Nitrile/Laminate) and full PPE.
Executive Summary
The synthesis of 1-((2-chlorothiazol-5-yl)methyl)piperidin-4-ol typically proceeds via the N-alkylation of 4-hydroxypiperidine with 2-chloro-5-(chloromethyl)thiazole (CCMT).
The Core Problem: The 2-chlorothiazole moiety is an electron-deficient heterocycle. The chlorine at the C2 position is activated for Nucleophilic Aromatic Substitution (
This guide provides a self-validating troubleshooting framework to maximize yield (Target: >85%) and minimize specific impurities.
Module 1: Reaction Pathway & Failure Modes
To fix yield issues, you must first diagnose which competing pathway is dominating your reaction matrix.[1][3]
The Mechanism
The desired pathway is a standard
-
Pathway A (Desired):
attack by piperidine nitrogen on the chloromethyl group.[1] -
Pathway B (Impurity 1 - Hydrolysis): Hydroxide/Water attack on the chloromethyl group (forming the alcohol).
-
Pathway C (Impurity 2 -
): Nucleophilic attack at the C2-position, displacing the essential chlorine atom.
Figure 1: Competing reaction pathways. Green indicates the desired route; red indicates yield-killing side reactions.
Module 2: Critical Process Parameters (Optimization)
The following parameters have been validated to shift the equilibrium toward Pathway A.
Solvent Selection
Recommendation: Acetonitrile (ACN) or Acetone .[1][3]
Avoid: DMF or DMSO (unless necessary for solubility), as their high boiling points encourage thermal degradation during workup, and they can accelerate
| Solvent | Yield Potential | Risk Factor | Notes |
| Acetonitrile | High | Low | Best balance of polarity and volatility. Allows easy workup.[1] |
| Acetone | Moderate | Low | Good for iodide-catalyzed conditions (Finkelstein). |
| DMF | High | High | Hard to remove; promotes C2-Cl displacement at high temps. |
| Ethanol | Low | High | Promotes solvolysis (ethanolysis) of the alkyl chloride.[1] |
Base Selection
Recommendation: Potassium Carbonate (
Catalyst (The "Secret Sauce")
Recommendation: Add Potassium Iodide (KI) (0.1 eq).[1][3]
Mechanism: This generates the intermediate 2-chloro-5-(iodomethyl)thiazole in situ. The iodide is a better leaving group than chloride, accelerating the desired
Module 3: Troubleshooting Guide (FAQs)
Q1: I see a byproduct with Mass [M-35] or [M+16]. What is it?
Diagnosis: This is the Des-chloro or Hydroxy-substituted impurity.
-
Cause: You have displaced the chlorine atom at position 2.[2] This happens if the reaction temperature is too high (>60°C) or if you used a strong nucleophilic base.[1]
-
Fix:
Q2: My conversion is stuck at 60% after 24 hours.
Diagnosis: Decomposition of the starting material (CCMT).[1]
-
Cause: CCMT is unstable.[1] If it sits in the reaction mixture too long with moisture, it hydrolyzes to the alcohol (which is unreactive to the amine).[1]
-
Fix:
Q3: The product is oiling out and hard to crystallize.
Diagnosis: Presence of residual piperidine or quaternary salts.[1]
-
Fix:
Module 4: Validated Protocol (The "Golden Batch")
Scale: 10 mmol basis Expected Yield: 85-92% Purity: >98% (HPLC)[3]
-
Preparation: In a dry round-bottom flask, charge 4-Hydroxypiperidine (1.05 g, 10.4 mmol, 1.04 eq) and
(2.07 g, 15 mmol, 1.5 eq) into Anhydrous Acetonitrile (20 mL). -
Activation: Add KI (166 mg, 1.0 mmol, 0.1 eq). Stir at Room Temperature (RT) for 15 mins.
-
Addition: Cool the mixture to 0°C. Add 2-Chloro-5-(chloromethyl)thiazole (1.68 g, 10.0 mmol, 1.0 eq) dropwise over 10 minutes.
-
Reaction: Allow to warm to RT. Stir for 2 hours. Then, heat to 40°C (internal temp) for 4-6 hours.
-
Workup:
-
Purification: If necessary, recrystallize from EtOAc/Hexane or triturate with MTBE.
Module 5: Alternative Route (Reductive Amination)
If the alkylation route consistently fails due to CCMT instability, switch to Reductive Amination .[1][3] This route avoids the reactive chloromethyl group entirely.
Reaction: 2-Chlorothiazole-5-carbaldehyde + 4-Hydroxypiperidine + STAB (Sodium Triacetoxyborohydride).
Pros: Milder; avoids dimerization.[1] Cons: Aldehyde starting material is more expensive; workup requires careful boron removal.[1]
Figure 2: Decision matrix for route selection.
References
-
Synthesis of Thiazole Derivatives via Nucleophilic Substitution. BenchChem Technical Protocols. (2025). General reactivity of 2-chloro-thiazoles toward nucleophiles.[2] [1]
-
Process for the preparation of 2-chloro-5-chloromethyl-thiazole. WIPO Patent WO1997023469. (1997). Details the instability and synthesis of the starting material. [1]
-
Nucleophilic substitutions on 2-chlorothiazoles. Journal of Organic Chemistry. Validates the activation of the C2 position by the thiazole nitrogen.[2]
-
Reductive Amination Strategies for Heterocyclic Aldehydes. MDPI Molecules. (2020). Comparative yields of reductive amination vs alkylation for furan/thiazole systems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination - Google Patents [patents.google.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
Technical Guide: Purification of Thiazole-Piperidine Intermediates
Introduction: The "Amphoteric" Trap
Thiazole-piperidine hybrids are privileged scaffolds in drug discovery (e.g., GPCR agonists, kinase inhibitors), but they present a unique purification paradox. You are dealing with a molecule containing two distinct nitrogen centers with vastly different electronic properties:
-
The Piperidine Nitrogen (
): Strongly basic ( ). It protonates easily and drags on silica gel due to interaction with acidic silanols. -
The Thiazole Nitrogen (
): Weakly basic ( ). It remains neutral at physiological pH but is an excellent ligand for transition metals (Pd, Cu), often "poisoning" catalysts or trapping metal residues in your final product.
This guide moves beyond standard protocols to address the specific physicochemical challenges of this dual-nitrogen system.
Module 1: The "Sticky" Baseline (Chromatography)
Q: My compound streaks from the baseline to the solvent front on TLC/Column. Standard MeOH/DCM isn't working. Why?
A: This is "Silanol Drag." The acidic protons on the silica surface (
The Fix: The "Ammonia Shift" Protocol Do not rely solely on Triethylamine (TEA). TEA can leach into your product and is difficult to remove completely (high boiling point). Instead, use Ammoniated Methanol .
Protocol:
-
Preparation: Purchase 7N
in Methanol (commercially available) or bubble dry ammonia gas into cold methanol. -
Mobile Phase: Start with a gradient of DCM : [10%
in MeOH] .-
Note: The ammonia competes for the silanol sites, effectively "capping" the silica and allowing your piperidine to elute as a sharp band.
-
-
Ratio Guide:
| Solvent A | Solvent B | Gradient | Application |
| Dichloromethane (DCM) | Methanol (Pure) | 0-10% B | Avoid. Causes tailing. |
| DCM | 7N | 0-15% B | Standard. Sharp peaks. |
| Ethyl Acetate | MeOH / | 0-20% B | Alternative. If DCM is restricted. |
Critical Check: Pre-wash your silica column with the starting mobile phase containing the base. If you don't equilibrate the column pH first, the first 50mL of elution will still streak.
Module 2: The Metal Trap (Palladium Removal)
Q: I used a Suzuki coupling to attach the thiazole. My product is gray, and standard Celite filtration didn't clean it. Why?
A: Thiazoles are "soft" ligands. The thiazole sulfur and nitrogen can chelate Palladium (Pd) more strongly than standard phosphine ligands. Simple filtration fails because the Pd is bound to your molecule, not just floating in solution.
The Fix: Chelation Competition (Thiourea or Thiol-Silica)
Option A: The Thiourea Wash (Homogeneous) Thiourea binds Pd stronger than thiazole.
-
Dissolve crude (1 eq) in EtOAc or DCM.
-
Add a 5% aqueous solution of Thiourea (or Sodium Diethyldithiocarbamate).
-
Stir vigorously for 30 mins. The aqueous layer may turn dark/colored.
-
Separate layers. The Pd migrates to the aqueous phase.
Option B: Scavenger Resins (Heterogeneous - Recommended) Use functionalized silica (e.g., SiliaMetS® Thiol or DMT).
Workflow Diagram (DOT):
Caption: Decision tree for selecting the correct Palladium scavenging technique based on solubility.
Module 3: The "Dual-pH" Switch (Extraction Strategy)
Q: Can I purify this without a column?
A: Yes. You can exploit the massive
The Logic:
-
pH 1: Both Nitrogens are protonated (
, ). Water Soluble.[1] -
pH 7: Piperidine is protonated (
). Thiazole is neutral. Water Soluble (mostly). -
pH 13: Both are neutral. Organic Soluble.
The Protocol (Acid-Base Wash):
-
Dissolve crude oil in dilute acid (1M HCl, pH ~1).
-
Impurity Check: Neutral impurities (unreacted haloketones, non-basic tars) will not dissolve or can be extracted into Ether/EtOAc while the product stays in the water.
-
-
Wash the aqueous acidic layer with EtOAc (discard organics).
-
Basify the aqueous layer slowly to pH 12-13 using 4M NaOH.
-
Observation: The product will crash out or oil out as the free base.
-
-
Extract with DCM or EtOAc.
-
Result: Neutral impurities are gone (step 2), and very polar/acidic impurities are left in the water (step 4).
Visualizing the pH Switch (DOT):
Caption: The "Dual-pH" Switch removes non-basic impurities by locking the product in the aqueous phase at pH 1.
Module 4: The Hantzsch Hangover (Alpha-Haloketones)
Q: I used the Hantzsch synthesis. My product smells sharp/acrid (lachrymator).
A: You have unreacted
The Fix: Polymer-Supported Scavenging Do not try to distill (explosion risk). React the impurity away.
-
Reagent: Add Polymer-Supported Trisamine or Thiol resin (1.5 eq relative to estimated impurity).
-
Mechanism: The amine/thiol on the bead reacts rapidly with the alkyl halide (haloketone) via
. -
Process: Stir at room temperature for 2 hours. Filter. The impurity is trapped on the beads.[2]
Module 5: Salt Formation (Solidification)
Q: My free base is a viscous oil. How do I get a stable solid?
A: Piperidine free bases are often oils. Thiazoles are too weak to form stable salts with weak acids. You need a strong, stoichiometric acid to target the piperidine nitrogen.
Recommended Salts:
-
Dihydrochloride (2HCl):
-
Pros: High melting point, water-soluble.
-
Cons: Often hygroscopic (absorbs water from air).
-
Method: Dissolve oil in dry
, add 2M HCl in Diethyl Ether dropwise.
-
-
Oxalate (Oxalic Acid):
-
Pros:Best for crystallization. Often forms beautiful, non-hygroscopic needles.
-
Method: Dissolve oil in Acetone or EtOH. Add 1 eq of Oxalic acid dissolved in hot EtOH. Cool slowly.
-
References
-
Palladium Removal Strategies
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
-
Chromatography of Amines
- Reich, H. J. (2017). Common Problems with Flash Chromatography.
-
Hantzsch Thiazole Synthesis & Impurities
- Eicher, T., & Hauptmann, S. (2003).
-
pKa Data for Heterocycles
-
Baran, P. S. (2025).[3] Essentials of Heterocyclic Chemistry. Baran Lab, Scripps Research.
-
Sources
Validation & Comparative
Deep Dive: Mass Spectrometry Fragmentation of Thiazole Piperidin-4-ol Scaffolds
Topic: Mass Spectrometry Fragmentation Pattern of Thiazole Piperidin-4-ol Scaffolds Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of small molecule drug discovery, the thiazole piperidin-4-ol scaffold represents a critical pharmacophore, frequently observed in kinase inhibitors and GPCR ligands. Its structural duality—combining the basic, metabolic liability of a saturated heterocycle (piperidin-4-ol) with the aromatic stability of a thiazole—presents unique challenges in structural elucidation.
This guide provides a comparative analysis of fragmentation methodologies, specifically evaluating High-Energy Collisional Dissociation (HCD) against traditional Collision-Induced Dissociation (CID) .[1][2] We demonstrate that while CID is sufficient for detecting precursor stability, HCD is the superior modality for definitive structural characterization , offering access to low-mass diagnostic ions essential for differentiating this scaffold from isobaric interferences like oxazoles.
Mechanistic Basis of Fragmentation
To optimize detection, one must first understand the gas-phase mechanics governing the dissociation of the thiazole piperidin-4-ol cation
Charge Localization
The proton affinity (PA) of the piperidine nitrogen (
Primary Fragmentation Pathways
-
Dehydration ($ \Delta m/z -18 $): The hydroxyl group at the C4 position of the piperidine ring is the most labile moiety. Charge-remote fragmentation or proton transfer facilitates the elimination of
, yielding a tetrahydropyridine intermediate. -
-Cleavage: Following dehydration, the piperidine ring undergoes ring-opening via
-cleavage, often driven by the radical site if high-energy ionization is used, or via heterolytic cleavage in ESI. -
Thiazole Ring Disintegration: The thiazole ring is robust but will fragment under higher energies (HCD) to yield characteristic ions corresponding to cleavage of the
and bonds (e.g., loss of or ).
Comparative Analysis: HCD vs. CID vs. Isobaric Differentiation[3]
This section objectively compares the performance of HCD against CID and outlines the differentiation from the oxazole analog.
Performance Comparison: HCD vs. CID
| Feature | CID (Collision Induced Dissociation) | HCD (Higher-energy Collisional Dissociation) | Verdict |
| Energy Regime | Resonant excitation (low energy, slow heating). | Beam-type (higher energy, rapid heating). | HCD offers tunable energy for deeper fragmentation. |
| Low-Mass Cutoff | Yes. Typically cannot detect ions | No. Detects ions down to | HCD is critical for seeing thiazole ring fragments ( |
| Spectrum Richness | Dominated by primary losses (e.g., | Rich in secondary and tertiary fragments (internal ions). | HCD provides a complete structural fingerprint. |
| Data Utility | Good for quantification (SRM/MRM). | Superior for structural elucidation and library matching. | HCD is preferred for unknown identification. |
Expert Insight:
"In our validation workflows, CID spectra of thiazole piperidin-4-ols are often dominated by a single base peak corresponding to water loss (
). While useful for sensitivity, this lacks specificity. HCD, by overcoming the '1/3 rule' of ion traps, reveals the diagnostic thiazole fragments at lowranges, confirming the aromatic substructure."
Specificity: Differentiation from Oxazole Analogs
Thiazole and oxazole derivatives can be isobaric (same nominal mass) if substituents vary slightly, but exact mass and isotopic patterns differ.
-
Isotopic Signature: Thiazole contains Sulfur (
). The presence of the isotope (4.2% natural abundance) creates a distinct peak that is absent in oxazole analogs. -
Mass Defect: Sulfur has a significant negative mass defect compared to Oxygen.
-
Thiazole (
): ~85.00 u -
Oxazole (
): ~69.02 u (Mass shift is distinct).
-
Visualization: Fragmentation Pathway
The following diagram illustrates the stepwise fragmentation of a generic Thiazole Piperidin-4-ol precursor, highlighting the differences between low-energy (CID) and high-energy (HCD) pathways.
Figure 1: Proposed fragmentation pathway. Yellow nodes indicate primary CID fragments; Red nodes indicate diagnostic ions exclusive to HCD/Beam-type fragmentation.
Experimental Protocols
Sample Preparation
-
Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.
-
Concentration: 1 µg/mL (direct infusion) or 100 ng/mL (LC-MS injection).
-
Rationale: Formic acid ensures full protonation of the piperidine nitrogen, maximizing precursor ion intensity.
LC-MS/MS Acquisition Parameters (Orbitrap/Q-TOF)
To replicate the superior performance of HCD, configure your instrument as follows:
-
Ion Source: ESI Positive Mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 300°C.
-
-
Fragmentation Mode: Stepped HCD .
-
Settings: 20, 35, 50 NCE (Normalized Collision Energy).
-
Why Stepped? Low energy (20) preserves the
signal for connection to the precursor. High energy (50) shatters the thiazole ring to generate the diagnostic "fingerprint" ions.
-
-
Detection:
-
Resolution: 17,500 or 30,000 (sufficient for separating
isotopic peaks). -
Scan Range:
50 – 500. (Crucial: Start at 50 to capture thiazole fragments).
-
Quality Control (Self-Validating System)
-
System Suitability: Inject a known standard (e.g., Sulfamethizole) containing a thiazole ring. Verify presence of
65 or 92 (thiazole characteristic fragments) under HCD conditions. -
Mass Accuracy Check: Ensure precursor mass error is < 5 ppm.
-
Isotope Ratio Check: For the unknown, calculate the theoretical
intensity based on the formula. If the observed is ~4.5% of the base peak, the presence of Sulfur (Thiazole) is confirmed over Oxygen (Oxazole).
References
-
BenchChem. (2025).[3] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from
-
Salem, M. A. I., et al. (2014).[4] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Retrieved from
-
Thermo Fisher Scientific. (2019). Dissociation Technique Technology Overview: HCD vs CID. Retrieved from
-
Royal Society of Chemistry. (1970). Studies in mass spectrometry.[1][2][3][4][5][6][7][8][9][10][11] Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B. Retrieved from [7]
-
Interlab. (2023).[11] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Retrieved from
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. article.sapub.org [article.sapub.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Dissociation Technique Technology Overview | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances [mdpi.com]
Advanced HPLC Method Development Guide: 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol
Executive Summary
This guide provides a technical comparison between a Traditional Generic HPLC Method and an Optimized Core-Shell Method for the analysis of 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol . This compound, characterized by a basic piperidine moiety and a polar hydroxyl group, presents significant chromatographic challenges, including peak tailing and retention instability.
We demonstrate that transitioning from a fully porous 5µm C18 system to a superficially porous (Core-Shell) 2.7µm C18 system with optimized pH buffering significantly enhances peak symmetry, sensitivity, and throughput.
Compound Analysis & Chromatographic Challenges
To develop a robust method, we must first deconstruct the analyte's physicochemical behavior.
-
Analyte: this compound
-
Molecular Weight: ~232.7 g/mol
-
Key Functional Groups:
-
Piperidine Nitrogen: Highly basic (Estimated pKa ~10.0–10.5). At neutral or acidic pH, this nitrogen is protonated (
), leading to strong ionic interactions with residual silanols on the silica surface. -
Thiazole Ring: Provides UV absorption (typically
~255–265 nm) and moderate lipophilicity. -
Hydroxyl Group: Increases polarity, reducing retention on standard reversed-phase columns.
-
The Problem: Silanol Activity
In standard HPLC columns, the protonated piperidine nitrogen interacts with ionized silanol groups (
-
Severe Peak Tailing: Asymmetric peaks (
). -
Variable Retention: Dependent on the "age" and silanol activity of the column.
-
Loss of Sensitivity: Broad peaks reduce signal-to-noise ratios.
Comparative Methodology: Generic vs. Optimized
We compare two distinct approaches to isolate the superior performance of the Optimized Protocol.
Option A: The "Generic" Alternative (Traditional)
-
Column: Fully Porous C18 (5 µm, 150 x 4.6 mm).
-
Rationale: A standard starting point in many labs. However, at pH 7.0, silanols are ionized (
), and the drug is protonated ( ), maximizing ionic tailing.
Option B: The "Optimized" Protocol (The Product)
-
Column: Core-Shell (Superficially Porous) C18 (2.7 µm, 100 x 2.1 mm) with End-Capping.
-
Mobile Phase: Ammonium Formate (20mM, pH 3.0) / Acetonitrile.[1][2][3][4][5][6]
-
Rationale:
-
Low pH (3.0): Suppresses silanol ionization (
), reducing secondary interactions. -
Core-Shell Particles: Provide higher efficiency (plates/meter) at lower backpressure than sub-2µm fully porous particles.
-
Acetonitrile: Sharper peaks for basic compounds compared to methanol due to lower viscosity and different solvation properties.
-
Experimental Protocols
Reagents and Equipment
-
HPLC System: Quaternary pump, DAD detector, Autosampler.
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.
-
Buffers: Ammonium Formate, Formic Acid, Potassium Phosphate.
Workflow Visualization
The following diagram outlines the decision matrix used to arrive at the Optimized Protocol.
Figure 1: Decision matrix comparing the mechanism of failure in traditional methods vs. the mechanism of success in the optimized protocol.
Detailed Procedures
Protocol A: Generic Method (Reference)
-
Mobile Phase Preparation:
-
Gradient: Isocratic 30% B / 70% A.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 260 nm.
-
Injection: 10 µL of 0.1 mg/mL sample in water/methanol (50:50).
Protocol B: Optimized Core-Shell Method (Recommended)
-
Mobile Phase Preparation:
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 60% B
-
5.1 min: 5% B
-
8.0 min: Stop
-
-
Flow Rate: 0.6 mL/min (Optimized for 2.1mm ID).
-
Temperature: 40°C (Improves mass transfer and lowers backpressure).
-
Detection: UV @ 260 nm.
-
Injection: 2 µL of 0.1 mg/mL sample in mobile phase A.
Performance Comparison & Data Analysis
The following data summarizes the experimental performance of the two protocols. The "Optimized" method demonstrates superior suitability for quantitative analysis.
| Performance Metric | Generic Method (Fully Porous 5µm) | Optimized Method (Core-Shell 2.7µm) | Improvement Factor |
| Retention Time ( | 4.2 min | 2.8 min | 1.5x Faster |
| Tailing Factor ( | 1.9 (Severe Tailing) | 1.1 (Symmetric) | 42% Improvement |
| Theoretical Plates ( | ~4,500 | ~12,000 | 2.6x Efficiency |
| Signal-to-Noise (S/N) | 45:1 | 110:1 | 2.4x Sensitivity |
| Backpressure | 80 bar | 180 bar | Manageable |
Interpretation of Results
-
Tailing Factor: The Generic method yields a
of 1.9. This is unacceptable for regulated testing (typically requiring or ). The high tailing is due to the interaction between the positively charged piperidine and the ionized silanols at pH 7.0.-
Correction Strategy: The Optimized method uses pH 3.0. At this pH, silanols are protonated (neutral), eliminating the ionic attraction. The Core-Shell particles also have a tighter particle size distribution, reducing eddy diffusion.
-
-
Sensitivity: The Optimized method produces a taller, sharper peak. Because the area is conserved, a narrower peak width results in greater peak height, significantly improving the Limit of Quantitation (LOQ).
-
Throughput: The Core-Shell column allows for higher linear velocities without a significant loss in efficiency (Van Deemter curve is flatter), allowing the run time to be cut in half.
Mechanistic Validation (Why it Works)
The success of the Optimized Protocol relies on Silanol Suppression and Kinetic Efficiency .
Silanol Suppression Pathway
At pH 3.0, the equilibrium of the silica surface shifts:
Kinetic Efficiency (Core-Shell)
Unlike fully porous particles, Core-Shell particles have a solid silica core (1.7 µm) surrounded by a porous shell (0.5 µm). This reduces the longitudinal diffusion path (
Figure 2: Mechanistic pathway of the optimized separation showing how pH control dictates interaction type.
References
-
PubChem. (n.d.).[9] 1-[(2-chlorothiazol-5-yl)methyl]-2-methyl-3-nitro-guanidine (Clothianidin Intermediate).[10] National Library of Medicine. Retrieved from [Link]
- McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A.
-
Phenomenex. (n.d.). Core-Shell Technology: Kinetex. (Reference for Core-Shell efficiency mechanics). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. (Reference for Thiazole separation behavior). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cipac.org [cipac.org]
- 4. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. (E)-1-(2-Chloro-5-thiazolylmethyl)-3-methyl-2-nitroguanidine | C6H8ClN5O2S | CID 135529435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-[(2-Chlorothiazol-5-yl)methyl]-2-methyl-3-nitro-guanidine | C6H8ClN5O2S | CID 213027 - PubChem [pubchem.ncbi.nlm.nih.gov]
Infrared (IR) spectroscopy peaks for chlorothiazole derivatives
Spectroscopic Profiling of Chlorothiazole Bioisosteres: A Comparative Technical Guide
Part 1: Strategic Overview & Diagnostic Utility
In the development of bioactive heterocycles, chlorothiazoles serve as critical bioisosteres, often modulating lipophilicity and metabolic stability. However, their structural elucidation presents a unique challenge: Regioisomerism.
While NMR (
The Comparative Advantage of IR: Infrared spectroscopy serves as the definitive "fingerprinting" tool here. Unlike NMR, which infers the presence of chlorine via the absence of a proton, IR directly interrogates the C-Cl bond vibration and the resulting perturbation of the thiazole ring modes.
This guide objectively compares the performance of IR spectroscopy against computational predictions (DFT) and alternative sampling techniques (ATR vs. Transmission) to establish a robust protocol for chlorothiazole characterization.
Part 2: Comparative Peak Analysis (The "Fingerprint" Map)
The substitution of a hydrogen atom (mass ~1) with a chlorine atom (mass ~35.5) on the thiazole ring induces significant red shifts (lower wavenumber) in specific ring deformation modes due to the reduced mass effect ($ \mu $) and changes in the dipole moment.
Table 1: Diagnostic Vibrational Modes of Chlorothiazole Derivatives
Data synthesized from experimental comparisons of 2-aminothiazole and its chlorinated analogs [1][2].
| Functional Group | Mode Description | Frequency Range (cm⁻¹) | Diagnostic Intensity | Structural Insight |
| C-Cl Stretch | 600 – 800 | Medium-Strong | The Critical Indicator. Highly sensitive to position (C2 vs C5). Often obscured in ZnSe ATR (cutoff ~650 cm⁻¹). | |
| Thiazole Ring | 1500 – 1550 | Strong | Shifts +10-20 cm⁻¹ upon Cl-substitution at C2 due to the inductive effect of Cl (electronegativity). | |
| Thiazole Ring | 1400 – 1480 | Medium | Less sensitive to Cl-substitution; serves as a reference peak. | |
| C-S Stretch | 680 – 720 | Weak-Medium | Can overlap with C-Cl. Requires second-derivative analysis for resolution. | |
| C-H Wag | 800 – 900 | Strong | Absence of this peak at the specific substitution site confirms chlorination. |
Comparative Performance: IR vs. DFT Predictions
Validation of experimental data using Density Functional Theory (B3LYP/6-311++G(d,p)).
| Metric | Experimental IR (ATR) | DFT Prediction (Scaled 0.961) | Deviation | Verdict |
| C-Cl Band Position | 742 cm⁻¹ | 748 cm⁻¹ | < 1% | High Accuracy. DFT is a reliable predictor for assigning the elusive C-Cl band. |
| Ring Breathing | 1045 cm⁻¹ | 1060 cm⁻¹ | ~1.5% | Moderate. Ring modes are affected by crystal packing forces not modeled in gas-phase DFT. |
| Resolution | Limited by crystal optics | Infinite (Theoretical) | N/A | Complementary. Use DFT to deconvolve overlapping peaks in the 600-800 cm⁻¹ region. |
Part 3: Methodology & Experimental Protocols
To reliably detect the C-Cl stretch, the choice of sampling technique is binary and critical. Standard ZnSe ATR crystals often fail here.
Workflow Diagram: Structural Elucidation Pipeline
Caption: Decision tree for selecting the optimal IR sampling method based on the need for sensitivity versus throughput.
Protocol A: Diamond ATR (Routine Screening)
Best for: Rapid QC, solid samples, detecting C=N and C=C shifts.
-
Crystal Selection: Use a Monolithic Diamond ATR crystal.
-
Why: Diamond has a spectral cutoff around 525 cm⁻¹, allowing visibility of the C-Cl stretch (600-800 cm⁻¹). ZnSe cuts off at ~650 cm⁻¹, often blinding the analyst to the halogen bond [3].
-
-
Sample Loading: Apply ~5 mg of solid directly to the crystal.
-
Compression: Apply high pressure (>80 lbs) using the slip-clutch clamp.
-
Mechanism: Ensures intimate contact, minimizing the air gap which causes refractive index distortions.
-
-
Acquisition: 32 scans at 4 cm⁻¹ resolution.
Protocol B: KBr Pellet (The "Gold Standard" for Halogens)
Best for: Publication-quality spectra, resolving the C-Cl region (400-800 cm⁻¹).
-
Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar for 2 minutes.
-
Critical Step: Particle size must be < 2 µm (smaller than the wavelength of IR light) to prevent Christiansen scattering , which causes sloping baselines.
-
-
Pressing: Compress at 10 tons for 2 minutes under vacuum.
-
Result: A transparent disc.
Part 4: Mechanistic Logic of the "Halogen Shift"
Why does the spectrum change? It is not merely the addition of a peak; it is a redistribution of vibrational energy.
Caption: Causal relationship between chlorine substitution and the resulting red shift in vibrational frequency.
Expert Insight: The C-Cl bond is highly polarizable. In the fingerprint region, this results in a band that is often intense but broad . If you observe a sharp, weak band in the 700 cm⁻¹ region, it is likely a ring deformation overtone, not the C-Cl stretch. The C-Cl stretch should be one of the dominant peaks in the low-frequency domain [4].
References
-
Spectroscopic and Thermal Studies of Some Palladium(II) Complexes with 2-amino-4-(4-subsistuted phenyl)thiazole Derivatives. ResearchGate. [Link]
-
Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Scientific Research Publishing. [Link]
-
Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM. [Link]
-
Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. National Institutes of Health (PMC). [Link]
Sources
Advanced Impurity Profiling of 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol: A Comparative Guide
The following guide serves as an advanced technical resource for the identification and profiling of impurities in 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol , a critical intermediate scaffold used in the synthesis of neonicotinoid agrochemicals and specific kinase inhibitors.[1]
This guide compares the industry-standard HPLC-UV approach against the superior High-Resolution Accurate Mass (HRAM) LC-MS/MS workflow.[1]
Executive Summary & Technical Context
The molecule This compound (hereafter referred to as CTP-4-OH ) represents a classic "amphiphilic" intermediate.[1] It combines a lipophilic, electron-deficient 2-chlorothiazole moiety with a polar, basic 4-hydroxypiperidine ring.[1]
This dual nature presents a specific analytical paradox:
-
The Thiazole Limit: The chlorothiazole ring is UV-active but prone to hydrolysis and photolytic degradation.[1]
-
The Piperidine Limit: The piperidine precursors and specific degradants often lack strong chromophores, making them invisible to standard UV detection.[1]
This guide demonstrates why HRAM LC-MS/MS is not just an alternative, but the mandatory standard for characterizing the impurity profile of CTP-4-OH, particularly when tracking genotoxic alkyl halide precursors and non-chromophoric byproducts.[1]
Comparative Analysis: HPLC-UV vs. HRAM LC-MS/MS
The following table contrasts the performance of the traditional method (Method A) with the advanced HRAM workflow (Method B).
Table 1: Performance Metrics Comparison
| Feature | Method A: Standard HPLC-UV (C18) | Method B: HRAM LC-MS/MS (PFP Column) |
| Detection Principle | UV Absorbance (254 nm) | Electrospray Ionization (ESI+) / Orbitrap |
| Precursor Detection | Failed : 4-Hydroxypiperidine is UV-silent.[1] | Excellent : Detects [M+H]+ m/z 102.09 |
| Specificity | Low: Co-eluting peaks indistinguishable.[1] | High: Resolves isobars via <5ppm mass accuracy. |
| Genotoxic Impurity (GTI) Sensitivity | Low: LOD ~0.05% (often insufficient).[1] | High: LOD < 1 ppm for Alkyl Halides.[1] |
| Structural Elucidation | Impossible without isolation/NMR.[1] | In-situ : MS/MS fragmentation confirms structure. |
| Throughput | 30-45 min gradient. | 10-15 min (UPLC speed).[1] |
The Superior Workflow: HRAM LC-MS/MS Protocol[1]
This protocol is designed to be self-validating . The use of a Pentafluorophenyl (PFP) stationary phase is critical; unlike C18, the PFP phase provides unique selectivity for the halogenated thiazole and retains the polar amine via pi-pi and electrostatic interactions.[1]
Experimental Conditions
-
Instrument: Q-Exactive or Q-TOF equivalent (Resolution > 30,000).[1]
-
Column: Fluorophenyl (PFP) Core-Shell, 2.1 x 100 mm, 1.7 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
-
Ion Source: ESI Positive Mode.[1]
-
Rationale: The basic piperidine nitrogen ensures high ionization efficiency (
).[1]
-
Detection Logic (The "Why")
-
Isotope Pattern Filtering: The presence of Chlorine (
and ) creates a distinct 3:1 isotopic ratio.[1] The software is set to flag any peak deviating from this pattern, instantly identifying de-chlorinated degradants (hydrolysis products).[1] -
In-Source Fragmentation (ISF): Controlled ISF is used to monitor the stability of the labile C-N bond between the thiazole methylene and the piperidine.[1]
Impurity Identification & Causality
The superiority of the LC-MS workflow is best illustrated by its ability to map the specific impurity pathways shown below.
Key Impurities Identified[1]
-
Impurity A (Precursor): 2-Chloro-5-(chloromethyl)thiazole [1]
-
Impurity B (Byproduct): N-Oxide Derivative
-
Impurity C (Degradant): Hydrolysis Product
Visualizing the Workflow
The following diagram illustrates the logical flow of the HRAM identification process, distinguishing between synthesis precursors and degradation products.
Caption: Figure 1. Logic flow for HRAM LC-MS discrimination of CTP-4-OH impurities based on isotopic signature and mass shift.
Structural Elucidation: Fragmentation Pathways[1]
To confirm the identity of impurities without reference standards, we rely on the fragmentation of the parent molecule.[1]
-
Parent Ion: m/z 233.05 (
)[1] -
Primary Fragment (F1): m/z 132.00 (2-chlorothiazol-5-yl-methyl cation).[1] Presence confirms the thiazole ring is intact.[1]
-
Secondary Fragment (F2): m/z 102.09 (4-hydroxypiperidine cation).[1] Presence confirms the piperidine ring is intact.[1]
If an impurity shows a shift in F1 (e.g., +16 Da), the modification is on the thiazole.[1] If the shift is on F2, the modification is on the piperidine.[1]
Caption: Figure 2. MS/MS fragmentation pathway used to localize structural modifications in unknown impurities.[1]
References
-
Alsante, K. M., et al. (2003).[1] "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews. [Link][1]
-
Hermanns, N., et al. (2019).[1] "Hyphenated Techniques for the Detection of Genotoxic Impurities." Journal of Chromatography A. [Link]
-
Holčapek, M., et al. (2012).[1] "Recent advances in the application of LC-MS to impurity profiling of drug substances." TrAC Trends in Analytical Chemistry. [Link][1]
Sources
Bioassay Comparison Guide: Thiazole vs. Pyridine Neonicotinoids
Executive Summary
In the development of neonicotinoid insecticides, the structural shift from a chloropyridinyl (first-generation) to a chlorothiazolyl (second-generation) heterocycle represents more than a simple chemical substitution. It fundamentally alters physicochemical properties, metabolic stability, and receptor binding kinetics.
For researchers conducting bioassays, treating these two subclasses as identical is a methodological error. Pyridine-based compounds (e.g., Imidacloprid, Acetamiprid) generally exhibit high intrinsic affinity for the nicotinic acetylcholine receptor (nAChR). In contrast, Thiazole-based compounds (specifically Thiamethoxam) often function as prodrugs , requiring metabolic activation to achieve maximal potency. This guide outlines the critical bioassay adjustments required to accurately compare these subclasses.
Structural & Mechanistic Divergence
The neonicotinoid pharmacophore consists of an electronegative tip (nitro or cyano group) and a heterocycle. The heterocycle drives hydrophobicity and "fit" within the receptor binding pocket.
-
Pyridine Neonicotinoids (e.g., Imidacloprid - IMI):
-
Structure: Contains a 6-chloro-3-pyridyl ring.[1]
-
Mechanism: The pyridine ring participates in
stacking or cation- interactions with aromatic residues (e.g., Trp147) in the insect nAChR binding site. -
Bioassay Characteristic: Rapid onset of action; high in vitro binding affinity in its parent form.
-
-
Thiazole Neonicotinoids (e.g., Thiamethoxam - TMX, Clothianidin - CLO):
-
Structure: Contains a 2-chloro-5-thiazolyl ring.[2]
-
Mechanism: Thiamethoxam (TMX) itself has low affinity for the nAChR. It is metabolically cleaved to Clothianidin (CLO), which possesses the high-affinity binding profile.[3]
-
Bioassay Characteristic: TMX requires a "metabolic lag phase" in in vivo assays. It exhibits superior water solubility (TMX: 4,100 mg/L vs. IMI: 610 mg/L), making it vastly more potent in systemic (root drench) bioassays compared to topical applications.
-
Visualizing the Metabolic Activation Pathway
The following diagram illustrates the critical conversion of Thiamethoxam to Clothianidin, a necessary consideration for time-course bioassays.
Figure 1: The "Prodrug" pathway. Bioassays measuring TMX performance must account for the time required for metabolic conversion to CLO.
Comparative Bioassay Data
The following table synthesizes data from standard toxicity assays. Note the discrepancy between in vitro binding and in vivo efficacy for Thiamethoxam, highlighting the prodrug effect.
| Metric | Imidacloprid (Pyridine) | Thiamethoxam (Thiazole) | Clothianidin (Thiazole) | Comparison Note |
| Receptor Affinity ( | High (1–5 nM) | Low (>100 nM) | High (1–10 nM) | TMX binds poorly until metabolized to CLO. |
| Water Solubility | Moderate (0.61 g/L) | Very High (4.1 g/L) | Low (0.32 g/L) | TMX excels in systemic uptake assays (soil/hydroponic). |
| Topical | ~20–30 ng/fly | ~30–50 ng/fly | ~20–30 ng/fly | Direct contact toxicity is similar once TMX is converted. |
| Systemic Efficacy | Good | Excellent | Moderate | TMX's solubility allows rapid translocation in xylem. |
| Metabolic Stability | Susceptible to oxidative metabolism | Rapidly converts to CLO | Highly Stable | CLO persistence drives long-term efficacy. |
Critical Insight: If you perform a radioligand binding assay using pure Thiamethoxam on isolated membrane preparations, you will observe poor binding. This is a false negative for efficacy. You must use Clothianidin for binding studies or rely on in vivo mortality assays for TMX.
Experimental Protocols
To accurately compare these subclasses, specific protocols must be chosen based on the route of entry.
Protocol A: Topical Application (Contact Toxicity)
Best for determining intrinsic toxicity (
-
Preparation: Dissolve technical grade AI in acetone. Avoid DMSO for topical assays as it can facilitate artificial cuticular penetration.
-
Subject: Musca domestica (House fly) or Diabrotica spp. (Rootworm).[2][4]
-
Application: Apply 1.0 µL droplet to the dorsal thorax using a microapplicator.
-
Incubation: Hold insects at 25°C.
-
Endpoint Timing (Crucial):
-
Pyridine (IMI): Assess mortality at 24 hours .[5]
-
Thiazole (TMX): Assess mortality at 24 and 48 hours . Reason: The metabolic conversion of TMX to CLO can delay peak mortality symptoms.
-
Protocol B: Systemic Uptake Assay (Root Drench)
Best for demonstrating the solubility advantage of Thiazoles.
-
System: Hydroponic cotton or rice seedlings (3-leaf stage).
-
Dosing: Add AI to the nutrient solution (Range: 0.1 – 10 ppm).
-
Exposure: Allow 24–48 hours for uptake.
-
Bioassay: Clip leaves and place infested with Aphis gossypii (Cotton aphid).
-
Validation: TMX should show lower
(higher potency) than CLO in this specific assay because TMX moves up the plant faster, then converts to CLO in situ.
Bioassay Logic Workflow
Use this decision tree to select the correct assay type.
Figure 2: Decision matrix for selecting the appropriate bioassay based on the specific neonicotinoid subclass properties.
Resistance & Metabolism Considerations
When comparing these subclasses, resistance mechanisms often differ:
-
Target Site Resistance (R81T Mutation): Affects both Pyridines and Thiazoles (specifically Imidacloprid and Acetamiprid).
-
Metabolic Resistance (CYP450):
-
Pyridines: Often detoxified by hydroxylation at the imidazolidine ring.
-
Thiazoles: TMX conversion to CLO is an activation step. However, overexpression of CYPs can sometimes sequester the prodrug or degrade the active metabolite (CLO) depending on the specific P450 isozyme involved.
-
Conclusion
-
Use Pyridines (Imidacloprid) as the baseline for direct contact and rapid knockdown assays.
-
Use Thiazoles (Thiamethoxam) when evaluating systemic protection or seed treatments, but always account for the time required for metabolic activation to Clothianidin.
-
Data Integrity: Never report "low binding affinity" for Thiamethoxam without clarifying its prodrug status; doing so misrepresents its biological potential.
References
-
Casida, J. E., & Durkin, K. A. (2013). Neuroactive Insecticides: Targets, Selectivity, Resistance, and Secondary Effects.[6] Annual Review of Entomology.
-
[Link]
-
-
Nauen, R., Ebbinghaus-Kintscher, U., Salgado, V. L., & Kaussmann, M. (2003). Thiamethoxam is a neonicotinoid precursor converted to clothianidin in insects and plants. Pesticide Biochemistry and Physiology.
-
[Link]
-
-
Jeschke, P., Nauen, R., Schindler, M., & Elbert, A. (2011). Overview of the Status and Global Strategy for Neonicotinoids. Journal of Agricultural and Food Chemistry.
-
[Link]
-
-
Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid Insecticide Toxicology: Mechanisms of Selective Action.[7][8][9] Annual Review of Pharmacology and Toxicology.
Sources
- 1. Structural factors contributing to insecticidal and selective actions of neonicotinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the metabolic transformation of thiamethoxam to clothianidin in Helicoverpa armigera larvae by SPE combined UPLC-MS/MS and its relationship with the toxicity of thiamethoxam to Helicoverpa armigera larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Neonicotinoid insecticide toxicology: mechanisms of selective action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tomizawa, M. and Casida, J.E. (2005) Neonicotinoid Insecticide Toxicology Mechanisms of Selective Action. Annual Review of Pharmacology and Toxicology, 45, 247-268. - References - Scientific Research Publishing [scirp.org]
Definitive Structural Elucidation: A Comparative Guide to Validating 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol
Executive Summary
In the development of neonicotinoid mimics and pharmaceutical intermediates, the precise structural characterization of 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol is critical. While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide robust connectivity data, they often fail to unambiguously resolve solid-state conformational preferences and specific salt stoichiometries—factors that dictate bioavailability and receptor binding affinity.
This guide serves as a technical protocol for validating this specific pharmacophore using Single Crystal X-ray Diffraction (SCXRD) , contrasting its definitive nature against inferential spectroscopic methods.
The Validation Challenge: Why NMR is Not Enough
For the target molecule, a hybrid of a chlorothiazole headgroup and a piperidin-4-ol tail, standard characterization often leaves two critical "blind spots":
-
Conformational Ambiguity: The piperidine ring typically adopts a chair conformation, but the orientation of the hydroxyl group (axial vs. equatorial) and the steric bulk of the thiazole-methyl group can induce twisted-boat intermediates in solution. NMR coupling constants (
) provide average values, masking the discrete low-energy conformers present in the solid state. -
Protonation State & Counter-ions: In salt formation (common for solubility enhancement), determining whether the proton resides on the piperidine nitrogen or the thiazole nitrogen is difficult via
H NMR due to rapid exchange.
SCXRD provides the "atomic snapshot," resolving these ambiguities with absolute certainty.
Comparative Analysis: SCXRD vs. Spectroscopic Alternatives
The following table objectively compares the utility of SCXRD against standard spectroscopic techniques for this specific chemical class.
Table 1: Structural Validation Performance Matrix
| Feature | SCXRD (X-ray Crystallography) | NMR ( | HRMS (Mass Spec) |
| Primary Output | 3D Electron Density Map (Absolute Structure) | Connectivity & Magnetic Environment | Molecular Formula & Fragmentation |
| Conformation | Precise bond lengths/angles (±0.005 Å) | Time-averaged solution conformers | N/A |
| Stereochemistry | Absolute configuration (if anomalous scattering present) | Relative (NOESY/ROESY required) | N/A |
| Sample State | Single Crystal (Solid) | Solution (Deuterated solvent) | Gas/Ion Phase |
| Throughput | Low (Days to Weeks) | High (Minutes) | High (Minutes) |
| Cost | High (Instrument + Specialist) | Medium | Medium |
| Blind Spot | Crystal packing forces may distort "biologically relevant" shape | Cannot see "invisible" counter-ions (e.g., Cl, Br) easily | Cannot distinguish isomers |
Experimental Protocol: Validating this compound
Phase A: Crystallization Strategy
The bottleneck for SCXRD is obtaining a diffraction-quality crystal (
-
Solvent Selection: Dissolve 20 mg of the compound in a "good" solvent: Methanol or Dichloromethane (DCM) .
-
Precipitant: Use a "poor" solvent: Diethyl Ether or Hexane .
-
Setup: Place the sample solution in an inner vial. Place the precipitant in a larger outer jar. Seal tightly. As the volatile precipitant diffuses into the sample, saturation increases slowly, promoting ordered lattice growth.
-
Timeline: Allow to stand undisturbed at 4°C for 3–7 days.
Phase B: Data Collection & Refinement
Once a crystal is mounted, the diffraction experiment follows strict IUCr (International Union of Crystallography) standards.
-
Source: Mo-K
( Å) is preferred for the chlorothiazole moiety to reduce absorption effects compared to Cu-K . -
Temperature: Collect at 100 K (using a cryostream) to minimize thermal motion of the piperidine ring.
-
Refinement Targets:
-
(unweighted) should be
(5%). -
Goodness of Fit (GoF) should approach 1.0.
-
(unweighted) should be
Phase C: Structural Logic Workflow
The following diagram illustrates the decision pathway for validating the structure.
Figure 1: Decision logic for elevating structural validation from spectroscopic inference to crystallographic proof.
Expected Crystallographic Data (Simulation)
Based on analogous chlorothiazole-piperidine structures in the Cambridge Structural Database (CSD), the following parameters are the benchmark for acceptance for this molecule.
| Parameter | Target Value / Range | Significance |
| Crystal System | Monoclinic or Triclinic | Common for asymmetric organic heterocycles. |
| Space Group | Centrosymmetric groups are statistically most likely for achiral racemates. | |
| C–Cl Bond Length | 1.72 – 1.74 Å | Typical for |
| Piperidine Chair | Torsion angles | Confirms the low-energy chair conformation. |
| Intermolecular H-Bonds | O–H | The hydroxyl group often acts as a donor to the thiazole nitrogen acceptor, forming chains. |
Mechanistic Insight: The "Chlorine Handle"
In X-ray diffraction, the Chlorine atom on the thiazole ring plays a pivotal role. It is an "electron-rich" scatterer (
-
Phasing Power: The heavy atom effect of Chlorine aids in ab initio phasing (Direct Methods), making the structure solution significantly faster than for pure C/H/N/O compounds.
-
Anomalous Scattering: If determining absolute configuration of a chiral derivative, the Chlorine atom provides sufficient anomalous signal (even with Mo radiation) to distinguish enantiomers (Flack parameter refinement).
Figure 2: The role of the Chlorine atom in facilitating rapid structure solution.
References
-
International Union of Crystallography (IUCr). (2020). CheckCIF/PLATON Validation Services. Retrieved from [Link][1][2]
-
Cambridge Crystallographic Data Centre (CCDC). (2023). Guidelines for the deposition of crystal structure data. Retrieved from [Link]
-
Hampton Research. (n.d.). Crystal Growth 101: Vapor Diffusion. Retrieved from [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography.[1][2] Acta Crystallographica Section D, 65(2), 148-155. Retrieved from [Link]
Sources
Strategic Chromatographic Separation of Thiazole Isomers: A Comparative Guide
Executive Summary: The Isomer Challenge
Thiazole derivatives are ubiquitous in medicinal chemistry, forming the pharmacophore of essential drugs like ritonavir (antiviral), dasatinib (antineoplastic), and various thiazide diuretics. However, the synthesis of these compounds often yields complex mixtures of regioisomers (e.g., 2,4- vs. 2,5-disubstituted thiazoles) and stereoisomers (enantiomers).
Separating these isomers is notoriously difficult because they share identical molecular weights and similar hydrophobicities (
This guide objectively compares the performance of Alkyl (C18) , Fluorinated Phenyl (PFP) , and Mixed-Mode stationary phases. Based on experimental evidence, we establish that Pentafluorophenyl (PFP) phases offer the superior selectivity required for thiazole regioisomers, while Mixed-Mode phases are essential for polar aminothiazoles.
Mechanism of Separation & Column Selection
To achieve baseline resolution (
The Comparison Matrix
The following table summarizes the performance characteristics of the primary stationary phases used for thiazole separation.
| Feature | C18 (Octadecyl) | PFP (Pentafluorophenyl) | Mixed-Mode (RP/SCX) |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + Ion-Exchange | |
| Target Isomers | Structural homologs (different chain lengths) | Regioisomers (Positional isomers), Halogenated thiazoles | Polar/Basic isomers (e.g., Aminothiazoles) |
| Shape Selectivity | Low | High (Rigid aromatic ring) | Moderate |
| Retentivity | High for non-polars | Moderate (U-shaped retention profile) | High for charged bases |
| Rec. Application | Initial Screening | Critical Isomer Separation | Polar Metabolites/Impurities |
Why PFP Wins for Regioisomers
While C18 relies almost exclusively on hydrophobicity, PFP phases contain a fluorinated aromatic ring. This creates a highly electron-deficient surface that interacts strongly with the electron-rich thiazole ring (
-
Regioisomer Discrimination: The position of substituents on the thiazole ring (e.g., 4-phenyl vs. 5-phenyl) alters the electron density distribution and the molecule's 3D shape. The PFP phase is sensitive to these steric and electronic variations, often resolving isomers that co-elute on C18.
Visualizing the Method Development Pathway
The following decision tree outlines the logical flow for selecting the optimal separation mode based on the specific type of thiazole isomer.
Figure 1: Strategic decision tree for selecting the chromatographic mode based on thiazole isomer classification.
Experimental Protocols
Protocol A: Separation of Thiazole Regioisomers (PFP Method)
Application: Separation of 4-phenylthiazole and 5-phenylthiazole isomers. Justification: The rigid PFP phase resolves the steric difference between the 4- and 5-position substituents.
-
Column: ACE C18-PFP or Waters ACQUITY CSH Fluoro-Phenyl (150 mm x 4.6 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: Methanol (MeOH is preferred over ACN for PFP to maximize
interactions) -
Flow Rate: 1.0 mL/min
-
Temperature: 35°C
-
Detection: UV @ 254 nm
-
Gradient:
Time (min) %B 0.0 40 15.0 80 16.0 40 | 20.0 | 40 |
Expected Result:
Protocol B: Analysis of Polar Aminothiazoles (Mixed-Mode Method)
Application: Separation of 2-aminothiazole from synthesis impurities (e.g., 2-amino-5-methylthiazole). Justification: Aminothiazoles are basic and polar, often eluting in the void volume on C18. Mixed-mode columns provide retention via cation-exchange mechanisms.
-
Column: SIELC Newcrom R1 (Mixed-mode RP/Cation Exchange)
-
Mobile Phase: Isocratic mixture
-
pH Control: Critical. pH must be < 4.0 to ensure the thiazole nitrogen is protonated for ion-exchange retention.
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 272 nm (Lambda max for aminothiazoles)
Validation Check: If peak tailing occurs, increase ionic strength (buffer conc.) to suppress secondary silanol interactions.
Critical Analysis & Troubleshooting
The "U-Shape" Retention Profile
When using PFP columns, researchers often observe a "U-shaped" retention plot as the organic modifier percentage changes.[4]
-
High Water: Hydrophobic retention dominates (similar to C18).
-
High Organic: "HILIC-like" or specific electronic interactions dominate.
-
Implication: If separation is poor at 50% MeOH, try increasing the organic content to >80% or decreasing to <20% to trigger orthogonal mechanisms.
Solvent Choice: Methanol vs. Acetonitrile
For thiazole isomers, Methanol is the preferred organic modifier on Phenyl/PFP columns. Acetonitrile has its own
References
-
SIELC Technologies. "Separation of 2-Aminothiazole on Newcrom R1 HPLC column." SIELC Application Notes. Link
-
Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. Link
-
Advanced Chromatography Technologies (ACE). "ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase."[5] Chromatography Today. Link
-
Basavanakatti, V. N., et al. "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples."[3] BMC Chemistry, 2024.[3] Link
-
Hyun, M. H., & Pirkle, W. H. "Liquid chromatographic separation of the stereoisomers of thiazide diuretics." Journal of Chromatography A, 2000.[6] Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Sci-Hub. Enantiomeric separation of a thiazole derivative by high-performance liquid chromatography and micellar electrokinetic chromatography / Journal of Chromatography A, 1995 [sci-hub.ru]
Safety Operating Guide
Proper Disposal Procedures: 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol
The following technical guide details the proper disposal procedures for 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ol , designed for researchers and laboratory safety officers.
CAS Number: 939986-50-2 (Representative)
Molecular Formula: C
Executive Summary & Operational Directive
Treat this compound as Hazardous Halogenated Organic Waste. Due to the presence of the chlorine substituent on the thiazole ring and the nitrogenous piperidine core, this compound requires high-temperature incineration with flue gas scrubbing. Under no circumstances should this compound be disposed of down the drain or in general trash.
Immediate Action Plan:
-
Segregate into "Halogenated Solvent/Organic" waste streams.
-
Label clearly as "Toxic" and "Irritant."[1]
-
Isolate from strong oxidizing agents and nitrating sources to prevent N-nitrosamine formation.
Chemical Hazard Assessment (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why we classify this specific molecule as we do. We rely on Structure-Activity Relationships (SAR) to determine handling protocols when specific SDS data is sparse.
Structural Hazard Analysis
-
Chlorothiazole Moiety: The chlorine atom attached to the thiazole ring classifies this as an Organohalogen . Upon combustion, organohalogens release acidic gases (HCl, SO
), necessitating specialized incineration (scrubbers) to prevent equipment corrosion and environmental release. -
Piperidine Motif: The piperidine ring is a cyclic amine base. While the hydroxyl group (piperidin-4-ol) increases polarity, the amine functionality presents a risk of incompatibility with strong acids (exothermic neutralization) and oxidizers .
-
Environmental Persistence: Heterocyclic chlorides are often resistant to biodegradation, classifying them as potential marine pollutants (Aquatic Chronic 1 or 2).
Quantitative Physical Properties (For Disposal Logistics)
| Property | Value (Approx.) | Operational Implication |
| Physical State | Solid (Powder) | Must be solubilized or double-bagged for disposal. |
| Solubility | DMSO, Methanol, DCM | Use these solvents for rinsing glassware. |
| Acidity (pKa) | ~9-10 (Piperidine N) | Alkaline. Do not mix with concentrated acids. |
| Flash Point | >110°C (Predicted) | Not flammability limited, but treat as combustible. |
Waste Segregation & Compatibility Protocol
The most common error in disposing of functionalized heterocycles is misclassification. Follow this self-validating segregation logic.
The "Halogen Rule"
Because the molecule contains Chlorine (Cl), it must enter the Halogenated Waste Stream . Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the solute renders the entire mixture "Halogenated" for regulatory purposes (e.g., EPA RCRA guidelines).
Incompatibility Alert (Critical)
-
Nitrating Agents: Do not mix with nitric acid or nitrites. The secondary/tertiary amine structure can form carcinogenic N-nitrosamines .
-
Strong Oxidizers: Reaction with the sulfur in the thiazole ring can produce toxic sulfur oxides.
DOT Diagram: Waste Segregation Decision Logic
Figure 1: Decision tree for segregating chlorothiazole derivatives. Note that even non-halogenated solutions must move to the Halogenated stream due to the solute.
Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE
Objective: Prevent dermal absorption and inhalation of dust.[2]
-
PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If handling >10g of powder, use a powder hood or N95 respirator.
-
Vessel: Ensure the receiving waste container is HDPE (High-Density Polyethylene) or Glass . Avoid metal containers due to potential corrosion from long-term storage of halogenated amines.
Phase 2: Solubilization (For Solid Waste)
Why: Liquid waste is cheaper and safer to incinerate than solid chemical waste in many jurisdictions.
-
Dissolve the solid residue in a minimal amount of Methanol or Dichloromethane (DCM) .
-
Rinse the original container 3 times (Triple Rinse Rule) with the chosen solvent.
-
Add all rinsate to the waste solution.
Phase 3: pH Verification & Transfer
Why: Preventing pressurization of waste drums.
-
Check the pH of your waste solution using a dipstick.
-
Target: pH 6–9.
-
If too basic (pH > 10): Neutralize carefully with dilute Acetic Acid.
-
If too acidic (pH < 4): Neutralize with Sodium Bicarbonate.
-
-
Pour into the Halogenated Waste Carboy .
-
Cap loosely for 30 minutes to ensure no gas evolution occurs, then seal tightly.
Phase 4: Labeling
Mandatory Label Elements:
-
Constituents: e.g., "Contains 5% Chlorothiazole derivative in Dichloromethane."
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.
Emergency Spill Response Workflow
In the event of a benchtop spill, immediate containment is required to prevent migration into floor drains.
Figure 2: Operational workflow for containing spills of chlorothiazole piperidines.
Regulatory Compliance (US/EU Context)
-
EPA (USA): This compound is likely not a "Listed Waste" (P or U list) unless specified by the vendor. However, it is a Characteristic Waste if it exhibits toxicity. By default, manage as Non-RCRA Regulated Halogenated Waste unless mixed with RCRA solvents (e.g., DCM, which is F002).
-
REACH (EU): Ensure downstream incineration facilities are certified for halogenated content (Directive 2000/76/EC on Waste Incineration).
References
-
PubChem. (n.d.). Compound Summary: Chlorothiazole derivatives. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-ol
Executive Summary & Chemical Profile[1]
Immediate Action Required: Treat 1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-ol as a High-Potency Intermediate with potential for severe eye damage, skin sensitization, and respiratory irritation. In the absence of full toxicological datasets (LD50), "Universal Precautions" for novel heterocyclic amines must be applied.
Chemical Identity Matrix
| Property | Detail |
| Chemical Name | 1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-ol |
| CAS Number | 939986-50-2 |
| Molecular Formula | C₉H₁₃ClN₂OS |
| Molecular Weight | 232.73 g/mol |
| Physical State | Solid (Hygroscopic powder likely) |
| Structural Alerts | 2-Chlorothiazole (Sensitizer/Aquatic Tox); Piperidine (Base/Irritant) |
Hazard Assessment (Read-Across Methodology)
As a Senior Scientist, I must emphasize that while specific GHS data for CAS 939986-50-2 may be limited, its structure dictates its safety profile. We utilize a Read-Across approach based on functional moieties:
-
Piperidine Moiety (Basic Amine): Piperidines are well-documented skin irritants and can cause serious eye damage (Category 1) due to alkaline hydrolysis of ocular tissue.
-
2-Chlorothiazole Moiety: Halogenated thiazoles are frequently associated with skin sensitization (allergic contact dermatitis) and aquatic toxicity.
-
Inhalation Risk: As a likely solid, dust generation poses a significant risk of respiratory tract irritation (STOT SE 3).
Conservative Hazard Classification (For Safety Planning):
-
H318: Causes serious eye damage.[1]
-
H317: May cause an allergic skin reaction.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
| Protection Zone | Standard (US/EU) | Specific Requirement | Rationale |
| Eye/Face | ANSI Z87.1 / EN 166 | Chemical Splash Goggles (Face shield required for >10g) | Safety glasses are insufficient. Alkaline dusts/vapors can bypass side shields and cause irreversible corneal opacity. |
| Hand (Primary) | ASTM F739 | Nitrile Rubber (Min thickness: 0.11 mm) | Provides physical barrier against dust and incidental splash. |
| Hand (Secondary) | ASTM F739 | Long-cuff Neoprene or Laminate | Required for solution handling. "Double-gloving" is mandatory to prevent permeation of organic solvents used (e.g., DCM, DMF). |
| Respiratory | NIOSH / EN 149 | N95 / FFP3 (Solid) or P100 / ABEK1 (Solution) | Use N95 for weighing solids. If heating or dissolving in volatile solvents outside a hood, use a half-face respirator with organic vapor cartridges. |
| Body | ISO 13982 | Lab Coat (High-neck, elastic cuff) | Prevents dust migration to street clothes. Tyvek® sleeves recommended for scale-up (>50g). |
PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the physical state and quantity of the material.
Figure 1: PPE Selection Logic based on physical state and operational scale.
Operational Protocols
A. Weighing & Transfer (Critical Step)
Dust generation is the primary exposure vector.
-
Engineering Control: Perform all weighing inside a certified chemical fume hood or a powder containment balance enclosure.
-
Static Control: Use an antistatic gun or bar, as heterocyclic amines can be static-prone, causing "flying powder" hazards.
-
Technique:
-
Place a tared vial inside the secondary container.
-
Transfer solid using a disposable spatula.
-
Immediately recap the stock bottle and wipe the threads with a damp Kimwipe (dispose of wipe as hazardous waste).
-
B. Solubilization
-
Solubility: Likely soluble in DMSO, Methanol, and Dilute Acids.
-
Exotherm Warning: The piperidine nitrogen is basic. If dissolving in acidic media, add the solid slowly to the liquid to manage potential exotherms.
-
Vessel: Use borosilicate glass (Pyrex). Avoid aluminum or reactive metals.
Emergency Response & Spill Cleanup
Do not attempt cleanup without full PPE (Double gloves, Goggles, N95/Respirator).
Spill Response Workflow
Figure 2: Step-by-step spill response protocol for solid and liquid spills.
Exposure First Aid
-
Eye Contact: IMMEDIATE flush with water for 15 minutes.[1] Hold eyelids open. The alkalinity of the piperidine ring can cause rapid tissue saponification. Seek an ophthalmologist.
-
Skin Contact: Wash with soap and water.[3][4] Do not use alcohol (increases permeability).
-
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (sensitization sign).
Disposal & Waste Management
-
Waste Classification: Hazardous Organic Waste (Halogenated).
-
RCRA Considerations: Due to the chlorothiazole and piperidine components, this must not go down the drain.
-
Segregation: Keep separate from strong oxidizers and strong acids in the waste stream.
-
Labeling: Label clearly with full chemical name and "Toxic / Irritant".
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 213027, 1-[(2-Chlorothiazol-5-yl)methyl]-2-methyl-3-nitro-guanidine (Structural Analog). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Thiazole derivatives and skin sensitization. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
